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5-Borono-4-chloro-2-fluorobenzoic acid Documentation Hub

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  • Product: 5-Borono-4-chloro-2-fluorobenzoic acid
  • CAS: 957066-06-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility of 5-Borono-4-chloro-2-fluorobenzoic Acid

The following technical guide details the physicochemical profile, reactivity, and experimental handling of 5-Borono-4-chloro-2-fluorobenzoic acid . This document is structured to support decision-making in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, reactivity, and experimental handling of 5-Borono-4-chloro-2-fluorobenzoic acid . This document is structured to support decision-making in medicinal chemistry and process development.

Technical Whitepaper | CAS: 957066-06-7

Executive Summary

5-Borono-4-chloro-2-fluorobenzoic acid is a trifunctionalized aromatic building block essential for the synthesis of advanced pharmacophores, particularly in the development of PROTACs (Protein Degraders) and Kinase Inhibitors . Its value lies in its orthogonal reactivity: a carboxylic acid for amide coupling, a boronic acid for Suzuki-Miyaura cross-coupling, and a chlorinated core offering steric modulation or further functionalization.

This guide analyzes the compound’s behavior in solution, its stability challenges (protodeboronation/boroxine formation), and optimal protocols for its deployment in drug discovery.

Molecular Architecture & Identity

The molecule is defined by a dense substitution pattern that significantly alters its electronic properties compared to benzoic acid or phenylboronic acid.

Identity Data
PropertySpecification
CAS Registry Number 957066-06-7
IUPAC Name 5-Borono-4-chloro-2-fluorobenzoic acid
Synonyms 4-Chloro-2-fluoro-5-boronobenzoic acid; 3-Borono-4-chloro-6-fluorobenzoic acid
Molecular Formula C₇H₅BClFO₄
Molecular Weight 218.37 g/mol
SMILES OC(=O)C1=CC(B(O)O)=C(Cl)C=C1F
Appearance White to off-white solid powder
Structural Analysis
  • C1-Carboxyl (Acidic Handle): The ortho-fluorine atom (C2) exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

  • C5-Boronyl (Reactive Center): Located meta to the carboxyl and para to the fluorine. The adjacent ortho-chlorine (C4) provides steric protection to the boron center, potentially slowing hydrolysis but also impacting transmetallation rates during catalysis.

  • Electronic Push-Pull: The combination of Fluorine and Chlorine creates an electron-deficient ring system, making the boronic acid more Lewis acidic (lower pKₐ) and facilitating nucleophilic attack by hydroxide ions—a prerequisite for the Suzuki coupling mechanism.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models for this specific scaffold.

Quantitative Profile
ParameterValue / RangeContext & Implications
pKₐ (Carboxyl) 2.5 – 2.9 (Predicted)Significantly more acidic than benzoic acid (4.2) due to the ortho-F effect. Requires buffering in biological assays.
pKₐ (Boronic Acid) 7.4 – 7.8 (Predicted)The electron-deficient ring lowers the pKₐ from ~8.8 (PhB(OH)₂), allowing boronate formation at milder pH (e.g., K₂CO₃ vs. stronger bases).
LogP 1.2 – 1.5 Moderate lipophilicity. Soluble in polar organic solvents (DMSO, DMF, MeOH) but limited water solubility at neutral pH.
Melting Point >180°C (Dec.) High melting point typical of boronic acids due to extensive hydrogen bonding network in the crystal lattice.
Solubility (Aq) Low (< 1 mg/mL)Insoluble in water as the free acid. Readily soluble as a carboxylate salt at pH > 4.
The Boronic Acid Equilibrium

Researchers must recognize that this compound does not exist as a static monomer in solid state or non-aqueous solution. It exists in a dynamic equilibrium between the monomeric acid, the boronate anion (reactive species), and the dehydrated boroxine trimer.

BoronicEquilibrium cluster_0 Storage / Dry State cluster_1 Aqueous / Reaction Media Boroxine Boroxine Trimer (Anhydride Form) Stable in solid state Monomer Free Boronic Acid (Neutral) Low Solubility Boroxine->Monomer + H₂O (Hydrolysis) Monomer->Boroxine - H₂O (Dehydration) Anion Boronate Anion (Tetrahedral) Active Coupling Species Monomer->Anion + OH⁻ (Base Activation) Anion->Monomer + H⁺ caption Fig 1. The speciation of 5-Borono-4-chloro-2-fluorobenzoic acid depends heavily on hydration and pH.

Reactivity & Stability Protocols

Protodeboronation Risks

A common failure mode for fluoro-phenylboronic acids is protodeboronation (loss of the boron group).

  • Risk Level: Moderate.

  • Mechanism: While ortho-fluoro boronic acids are highly unstable, in this molecule the fluorine is para to the boron. The primary destabilizing factor here is the electron-deficient ring facilitating ipso-attack.

  • Mitigation: Avoid prolonged heating (>80°C) in strongly basic aqueous media. Use anhydrous conditions or milder bases (e.g., K₃PO₄) if yield loss is observed.

The "Ortho-Chloro" Effect

The Chlorine atom at C4 is ortho to the Boronic acid.

  • Impact: Steric hindrance around the boron atom.

  • Consequence: Transmetallation (the transfer of the organic group to Palladium) may be slower than in unhindered systems.

  • Optimization: High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd-XPhos) are recommended over simple Pd(PPh₃)₄ to overcome this steric barrier.

Experimental Protocols

Protocol A: Re-hydration of Boroxine Content

Commercially supplied batches often contain significant amounts of the boroxine anhydride (up to 50%), which can lead to stoichiometry errors in precision synthesis.

  • Diagnosis: Check ¹H NMR (DMSO-d₆). Broad peaks or integration mismatches often indicate aggregation/anhydride.

  • Procedure:

    • Dissolve the material in a 1:1 mixture of THF/Water.

    • Stir vigorously at room temperature for 30 minutes.

    • Concentrate in vacuo (do not heat excessively) or use directly in the coupling reaction.

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation while overcoming the steric hindrance of the chloro-substituent.

Reagents:

  • Substrate: 5-Borono-4-chloro-2-fluorobenzoic acid (1.2 equiv)[1]

  • Partner: Aryl Halide (1.0 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Workflow:

SuzukiWorkflow Step1 1. Charge Reaction Vessel Aryl Halide + Boronic Acid + Base Step2 2. Degas Solvent (Dioxane/H₂O) with N₂/Ar for 15 min CRITICAL: O₂ removal prevents homocoupling Step1->Step2 Step3 3. Add Catalyst Pd(dppf)Cl₂ (Air stable precursor) Step2->Step3 Step4 4. Heat to 80-90°C Monitor by LCMS (2-4 hours) Step3->Step4 Step5 5. Acidic Workup Adjust pH to ~3 to precipitate product (Carboxylic acid form) Step4->Step5 caption Fig 2. Standardized coupling workflow for 5-Borono-4-chloro-2-fluorobenzoic acid.

References

  • Chemical Identification & CAS Verific

    • Source: BLD Pharm & Sigma Aldrich Catalog D
    • Data: CAS 957066-06-7 corresponds to 5-Borono-4-chloro-2-fluorobenzoic acid.[1][3][4][5][6][7][8][9][10]

  • Boronic Acid Acidity & Stability

    • Source:Acidity and Hydrolytic Stability of Fluorin
    • Insight: Establishes the correlation between electron-withdrawing substituents (F, Cl)
  • Synthetic Applic

    • Source: Ambeed & ChemicalBook Reaction D
    • Data: General protocols for halogenated benzoic acid deriv
  • Structural Precursor D

    • Source: PubChem CID 2773265 (5-Bromo-4-chloro-2-fluorobenzoic acid).
    • Data: Used for comparative physicochemical property estim

Sources

Exploratory

5-Borono-4-chloro-2-fluorobenzoic acid structure

Technical Guide: 5-Borono-4-chloro-2-fluorobenzoic Acid Executive Summary 5-Borono-4-chloro-2-fluorobenzoic acid represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Borono-4-chloro-2-fluorobenzoic Acid

Executive Summary

5-Borono-4-chloro-2-fluorobenzoic acid represents a high-value "linchpin" scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and biaryl-based pharmaceuticals. Its utility lies in its orthogonal reactivity : it possesses three distinct functional handles—a carboxylic acid (C1), a boronic acid (C5), and an aryl chloride (C4)—allowing for sequential, regioselective functionalization.

However, this utility comes with a significant stability trade-off. The presence of electron-withdrawing groups (fluoro, chloro, and carboxyl) on the phenyl ring significantly acidifies the system, making the C–B bond highly susceptible to protodeboronation under standard Suzuki-Miyaura conditions. This guide provides an optimized technical framework for handling, synthesizing, and utilizing this scaffold, with a specific focus on mitigating decomposition pathways.

Structural Analysis & Physiochemical Profile

The reactivity of this molecule is dictated by the electronic interplay between its substituents. Understanding these vectors is crucial for designing successful reaction cascades.[1]

  • C1-Carboxylic Acid (

    
    ):  The ortho-fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxyl group compared to benzoic acid (
    
    
    
    4.2). This requires careful base selection during coupling to avoid sequestering the catalyst.
  • C5-Boronic Acid (The Labile Point): Located para to the fluorine (C2) and ortho to the chlorine (C4). The cumulative electron deficiency of the ring makes the ipso-carbon (C5) electrophilic, stabilizing the transition state for hydrolytic cleavage (protodeboronation), especially in aqueous basic media.

  • C4-Chloride: A robust handle. Unlike bromides or iodides, the aryl chloride is generally inert to standard Pd(0) oxidative addition under mild conditions, allowing for chemoselective Suzuki coupling at C5 without competing reactivity at C4.

Table 1: Predicted Physiochemical Specifications
PropertyValue / DescriptionNote
Formula

MW 218.37 g/mol
Appearance White to off-white powderHygroscopic
Solubility DMSO, MeOH, DMFPoor in non-polar solvents (

, Hexane)
Stability Low in aqueous baseProne to boroxine formation (dehydration) and protodeboronation
Storage 2–8°C, Inert AtmosphereStore under Argon/Nitrogen to prevent oxidation

Strategic Reaction Planning (Workflow)

The order of operations is critical. Attempting to modify the carboxylic acid after a Suzuki coupling can be challenging if the biaryl product is sterically encumbered. However, the boronic acid is the most fragile moiety.

Recommendation: If the target amide is stable to Suzuki conditions, perform Amide Coupling (Step 1) followed by Suzuki Coupling (Step 2) . This converts the acidic COOH into a neutral amide, slightly mitigating the protodeboronation risk, although the amide is still electron-withdrawing.

Visualizing the Reaction Logic

ReactionLogic Start 5-Borono-4-chloro- 2-fluorobenzoic acid Decision Target Analysis Start->Decision PathA Path A: Suzuki First (Risk: Protodeboronation) Decision->PathA If Amide is sensitive PathB Path B: Amide First (Risk: Steric hindrance later) Decision->PathB Preferred Route Deboron CRITICAL FAILURE: Protodeboronation PathA->Deboron Aq. Base + Slow Rxn Product Final Biaryl Scaffold PathA->Product Anhydrous Base + Active Cat. PathB->Product Standard Suzuki

Figure 1: Decision tree for synthetic sequencing. Path B is generally preferred to stabilize the core before metal-catalyzed steps.

Optimized Experimental Protocols

Protocol A: Synthesis of the Scaffold (Miyaura Borylation)

Rationale: Direct lithiation of 4-chloro-2-fluorobenzoic acid is risky due to the acidic proton and potential for benzyne formation. The most robust route is the Palladium-catalyzed borylation of 5-bromo-4-chloro-2-fluorobenzoic acid .

  • Reagents: 5-bromo-4-chloro-2-fluorobenzoic acid (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (0.05 equiv), KOAc (3.0 equiv).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Degas thoroughly (sparge with Ar for 20 min). Heat to 90°C for 4–6 hours.

  • Workup (Crucial): The product will be the pinacol ester. To obtain the free acid (if required), perform an oxidative hydrolysis (

    
    /HCl), though using the pinacol ester directly in subsequent steps is recommended for stability.
    
Protocol B: High-Fidelity Suzuki Coupling (The "Trustworthiness" Pillar)

Context: This protocol is designed to outcompete the rate of protodeboronation. We utilize a highly active catalyst system and a mild, non-aqueous base system where possible.

Materials:

  • Substrate: 5-Borono-4-chloro-2-fluorobenzoic acid (or pinacol ester).

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv).[2]

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
    • Why XPhos? Buchwald ligands facilitate rapid oxidative addition and reductive elimination, essential for electron-deficient boronic acids that decompose quickly [1].

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.5 equiv).
    • Why not Carbonate? Carbonates in water generate high local pH, accelerating deboronation.

      
       in dioxane/water (10:1) offers a buffered, milder environment.[3]
      
  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (20:1).

Step-by-Step Methodology:

  • Charge: In a microwave vial or pressure tube, combine the Boronic Acid (1.2 equiv), Aryl Halide (1.0 equiv), Base, and Catalyst/Ligand.

  • Inertion: Seal the vessel and evacuate/backfill with Argon (

    
    ).
    
    • Note: Oxygen is the enemy. It oxidizes the phosphine ligand and kills the active Pd(0) species, slowing the reaction and allowing deboronation to take over.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 80°C immediately.

    • Tip: Do not "ramp" the temperature slowly. Fast heating (or microwave irradiation to 100°C for 30 min) favors the coupling kinetic over the decomposition kinetic.

  • Monitoring: Check LCMS at 30 minutes. Look for the mass of the product vs. the mass of the "de-boronated" byproduct (m/z = M-B(OH)2 + H).

  • Workup: Acidify carefully to pH 4 with 1M HCl (to protonate the carboxylic acid) and extract with EtOAc.

Quality Control & Stability Mechanisms

The Boroxine Equilibrium

Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).



For 5-Borono-4-chloro-2-fluorobenzoic acid, this equilibrium is shifted towards the boroxine upon drying.
  • Impact on Stoichiometry: If you weigh the powder assuming it is 100% monomer (

    
    ), you may actually be adding more moles of boron than calculated (since the boroxine has a lower mass per boron unit).
    
  • Correction: Always verify the stoichiometry via elemental analysis or assume a 90-95% purity/boroxine mix. For critical GMP steps, convert to the MIDA boronate or Pinacol ester for precise gravimetric loading.

Protodeboronation Mechanism Diagram

Deboronation Step1 Boronic Acid (Electron Deficient Ring) Step2 Boronate Anion [Ar-B(OH)3]- Step1->Step2 + Base (OH-) Step3 Ipso-Protonation (Transition State) Step2->Step3 Slow (Rate Limiting) Step4 Decomposed Product (Ar-H + B(OH)3) Step3->Step4 Fast Note Catalyzed by: 1. High pH 2. Ortho-F/Cl substituents 3. Metal salts Note->Step3

Figure 2: The decomposition pathway. The electron-withdrawing F and Cl stabilize the transition state at Step 3, facilitating the loss of the boron moiety [2].

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids and Esters: A Mechanistic Study. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kylmälä, T., et al. (2009). Suzuki coupling of aryl chlorides with phenylboronic acid in water using a Pd-diamine catalyst. Organic Letters. (Contextual citation on aqueous stability). Link

Sources

Foundational

Technical Guide: 5-Borono-4-chloro-2-fluorobenzoic Acid

This technical guide details the physicochemical identity, synthetic utility, and handling protocols for 5-Borono-4-chloro-2-fluorobenzoic acid . Executive Summary 5-Borono-4-chloro-2-fluorobenzoic acid is a poly-functio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical identity, synthetic utility, and handling protocols for 5-Borono-4-chloro-2-fluorobenzoic acid .

Executive Summary

5-Borono-4-chloro-2-fluorobenzoic acid is a poly-functionalized arene building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Its structure combines three orthogonal reactive handles: a carboxylic acid (for amide/ester formation), an aryl chloride (for oxidative addition), and a boronic acid (for transmetallation).

This guide addresses a critical failure point in the use of this reagent: the discrepancy between its theoretical molecular weight and its effective mass due to boroxine dehydration and protodeboronation sensitivity caused by the ortho-fluoro substituent.

Part 1: Physicochemical Identity & Molecular Weight[1][2]

The "Variable" Molecular Weight

While the theoretical molecular weight is fixed, the effective molecular weight of the solid reagent often fluctuates due to the equilibrium between the free boronic acid and its cyclic anhydride (boroxine).

PropertyValueNotes
Formula

Free Acid Form
Exact Mass 218.00 g/mol Monoisotopic
Theoretical MW 218.37 g/mol Used for initial calculations
Boroxine MW 601.07 g/mol Trimeric Anhydride (

)
Effective Eq. MW ~200.36 g/mol Mass per boron unit in dehydrated form
The Boroxine Cycle (Stoichiometry Trap)

Boronic acids spontaneously dehydrate under vacuum or prolonged storage, forming trimeric boroxines. If you calculate stoichiometry based on the free acid MW (218.37) but your sample is 50% boroxine, you will overcharge the reagent by approximately 8-9%.

Recommendation: For precise GMP stoichiometry, determine the titer via


-NMR (using an internal standard like trimethoxybenzene) or assume a 10% excess to account for dehydration.

BoroxineCycle cluster_0 Dehydration Equilibrium Acid Free Boronic Acid (3 Molecules) MW: 3 x 218.37 Boroxine Boroxine (Trimer) (1 Molecule) MW: 601.07 Acid->Boroxine - 3 H2O (Vacuum/Heat) Boroxine->Acid + H2O (Aqueous Workup) Water 3 H2O (Released)

Figure 1: The reversible dehydration of 5-Borono-4-chloro-2-fluorobenzoic acid into its boroxine trimer. This equilibrium alters the effective mass of the solid reagent.

Part 2: Stability & Handling (The Ortho-Fluoro Effect)

Protodeboronation Risk

The presence of a fluorine atom at the ortho position (C2) relative to the carboxylic acid, and para to the boron, creates a unique electronic environment. However, if the boron were at position 2 (ortho-F), stability would be critical. In this specific isomer (5-Borono-4-chloro-2-fluorobenzoic acid), the boron is meta to the Fluorine and para to the Chlorine.

However, electron-deficient boronic acids are generally susceptible to protodeboronation (loss of the boron group) under basic conditions, especially at elevated temperatures. The mechanism typically involves the formation of a boronate anion followed by ipso-protonation.

Stability Hierarchy:

  • Pinacol Ester: High Stability (Recommended for storage).

  • Free Acid: Moderate Stability (Store at 4°C, inert atmosphere).

  • Basic Solution: Low Stability (Use immediately).

Analytical Confirmation

Before committing to a batch reaction, verify the integrity of the C-B bond using


-NMR.
  • Boronic Acid: ~28-30 ppm (broad singlet).

  • Boronate (active species): ~5-10 ppm.

  • Boric Acid (decomposed): ~19-20 ppm.

Part 3: Synthetic Utility & Protocol

Orthogonal Reactivity

This scaffold allows for sequential functionalization:

  • Suzuki Coupling: The Boron at C5 reacts first (most nucleophilic center).

  • Amide Coupling: The C1-COOH can be derivatized.

  • SNAr or Buchwald: The C4-Cl is deactivated but can be engaged using specialized ligands (e.g., Buchwald biaryl phosphines) after the boronic acid is consumed.

Optimized Suzuki-Miyaura Protocol

This protocol minimizes protodeboronation by using a mild base and controlled temperature.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boron Reagent: 5-Borono-4-chloro-2-fluorobenzoic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: Add Aryl Bromide, Boronic Acid, and Base to the reaction vessel.

  • Inert: Purge with

    
     or Argon for 5 minutes.
    
  • Catalyst: Add Pd catalyst quickly against a counter-flow of inert gas.

  • Solvent: Add degassed Dioxane.

  • Reaction: Heat to 80°C. Note: Do not exceed 90°C to prevent C-B cleavage.

  • Monitor: Check HPLC at 2 hours. If protodeboronation (Ar-H) is observed >5%, lower temp to 60°C and extend time.

  • Quench: Cool to RT, dilute with EtOAc, acidify to pH 3 (to recover the benzoic acid product).

SuzukiWorkflow Start Start: Reagent Prep (Correct for Boroxine!) Mix Mix: Ar-Br + Boronic Acid + K3PO4 (aq) in Dioxane Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 (3 mol%) Mix->Cat Heat Heat: 80°C (Monitor De-boronation) Cat->Heat Check HPLC Check (2 Hours) Heat->Check Check->Heat Incomplete Workup Acidic Workup (pH 3) Extract Product Check->Workup Complete

Figure 2: Experimental workflow for Suzuki coupling of 5-Borono-4-chloro-2-fluorobenzoic acid, emphasizing the critical monitoring step.

References

  • Boroxine Equilibrium & Stoichiometry

    • Title: The Boroxine–Boronic Acid Equilibrium[1][2][3][4][5]

    • Source: University of Edinburgh Research Explorer
    • URL:[Link]

  • Protodeboron

    • Title: Protodeboronation of (Hetero)
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Suzuki Coupling of Fluorin

    • Title: Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorin
    • Source: ResearchG
    • URL:[Link]

  • General Properties of Fluorin

    • Title: 5-Chloro-2-fluorobenzoic acid Properties[6]

    • Source: Ossila

Sources

Exploratory

Strategic Sourcing &amp; Application Guide: 5-Borono-4-chloro-2-fluorobenzoic Acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, 5-Borono-4-chloro-2-fluorobenzoic acid (CAS 9...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 5-Borono-4-chloro-2-fluorobenzoic acid (CAS 957066-06-7) represents a high-value "orthogonally functionalized" scaffold. Its structure—featuring a carboxylic acid, a boronic acid, and two distinct halogens (fluorine and chlorine)—offers multiple vectors for diversification. The fluorine atom at the C2 position modulates the pKa of the carboxylic acid and influences metabolic stability, while the C4-chlorine provides a handle for subsequent cross-coupling or nucleophilic aromatic substitution (


).

This guide addresses the critical challenges in sourcing and utilizing this intermediate: distinguishing between boronic acid and boroxine forms, selecting the optimal synthetic route ("Build vs. Buy"), and executing high-fidelity Suzuki-Miyaura couplings.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical behavior of this scaffold is prerequisite to successful sourcing and application. Boronic acids are notorious for their equilibrium with trimeric anhydrides (boroxines), which can lead to stoichiometry errors if not quantified.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 5-Borono-4-chloro-2-fluorobenzoic acid
CAS Number 957066-06-7 Primary Identifier
Precursor CAS 289038-22-8 5-Bromo-4-chloro-2-fluorobenzoic acid (for synthesis)
Molecular Formula

Molecular Weight 218.37 g/mol
Appearance White to off-white powderHygroscopic
Solubility DMSO, Methanol, dilute aqueous basePoor solubility in non-polar solvents
Stability Prone to dehydration (boroxine formation)Store at 2-8°C, desiccated
Impurity Profiling

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for the following specific impurities:

  • Protodeboronation Product: 4-Chloro-2-fluorobenzoic acid (result of C-B bond cleavage).

  • Homocoupling Dimer: Biaryl species formed during synthesis or storage.

  • Boroxine Content: While not strictly an impurity (it is reactive), high boroxine content alters the effective molecular weight. Recommendation: Titrate boronic acid content before use in critical SAR steps.

Strategic Sourcing: The "Build vs. Buy" Decision

Researchers often face a trade-off between the convenience of direct purchase and the reliability of in-house synthesis, especially when commercial batches show variable purity.

Sourcing Decision Tree

The following diagram outlines the logical flow for determining the optimal sourcing strategy based on project phase and material availability.

SourcingStrategy Start Requirement: 5-Borono-4-chloro-2-fluorobenzoic acid CheckCommercial Check Commercial Availability (CAS 957066-06-7) Start->CheckCommercial IsAvailable In Stock & >95% Purity? CheckCommercial->IsAvailable BuyDirect Direct Purchase (Combi-Blocks, Angene, SCBT) IsAvailable->BuyDirect Yes BuildRoute In-House Synthesis Strategy IsAvailable->BuildRoute No / Long Lead Time QC QC: H-NMR (DMSO-d6) Check Boroxine/Acid Ratio BuyDirect->QC SourcePrecursor Source Precursor: 5-Bromo-4-chloro-2-fluorobenzoic acid (CAS 289038-22-8) BuildRoute->SourcePrecursor Miyaura Miyaura Borylation (Pd(dppf)Cl2, B2Pin2, KOAc) SourcePrecursor->Miyaura Hydrolysis Hydrolysis (Optional) Convert Pinacol Ester to Free Acid Miyaura->Hydrolysis Hydrolysis->QC

Figure 1: Decision logic for sourcing 5-Borono-4-chloro-2-fluorobenzoic acid. The "Build" route utilizes the stable bromo-precursor (CAS 289038-22-8).

Supply Landscape Analysis
  • Tier 1 (Catalog Suppliers): Companies like Combi-Blocks , Angene , and Santa Cruz Biotechnology (SCBT) often list this CAS. They are suitable for milligram to gram-scale needs.

  • Tier 2 (Custom Synthesis): For kilogram scale, the boronic acid's instability makes it a poor candidate for bulk storage. It is often more strategic to purchase the Pinacol Ester equivalent or the Bromo-precursor (CAS 289038-22-8) and perform the borylation immediately prior to the coupling step.

Technical Application: Self-Validating Protocols

Synthesis via Miyaura Borylation (The "Build" Protocol)

If direct sourcing is unviable, the conversion of the bromo-precursor is robust.

  • Substrate: 5-Bromo-4-chloro-2-fluorobenzoic acid (CAS 289038-22-8).

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , Potassium Acetate (KOAc).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: 90°C, 4-12 hours, Inert Atmosphere (

    
     or 
    
    
    
    ).

Mechanism of Action: The reaction proceeds via a Pd(0)/Pd(II) cycle. The electron-withdrawing carboxyl and fluorine groups at the ortho-positions can slow oxidative addition; therefore, the bidentate ligand (dppf) is crucial for stability and bite angle.

Suzuki-Miyaura Coupling (The Application)

The following protocol is designed to minimize protodeboronation, a common failure mode for electron-deficient boronic acids like this scaffold.

Protocol:

  • Charge: 1.0 eq Aryl Halide, 1.2 eq 5-Borono-4-chloro-2-fluorobenzoic acid , 5 mol%

    
    .
    
  • Base: 3.0 eq

    
     (2M aqueous solution).
    
  • Solvent: DME/Water (3:1) or Dioxane/Water (4:1).

  • Degassing: Sparge with Argon for 15 mins (Critical to prevent homocoupling).

  • Reaction: Heat to 80-100°C. Monitor via LCMS.

Reaction Mechanism Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical transmetallation step where the boronic acid enters.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + ArX PdII_X Pd(II) Complex (Ar-Pd-X) OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_X->BaseStep + Base TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + Boronic Acid PdII_ArAr Pd(II) Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArX Aryl Halide (Electrophile) ArX->OxAdd Boronic 5-Borono-4-chloro- 2-fluorobenzoic acid Boronic->TransMet

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The base activation step is critical for facilitating the transmetallation of the electron-deficient boronic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Provides mechanistic grounding for base selection).
  • Angene Chemical. Product Catalog: 5-Borono-4-chloro-2-fluorobenzoic acid.[1][2][3] Available at: [Link]

Sources

Foundational

Process Chemistry Guide: Synthesis of 5-Borono-4-chloro-2-fluorobenzoic acid

Executive Summary Target Compound: 5-Borono-4-chloro-2-fluorobenzoic acid CAS: 957066-06-7 Molecular Weight: 218.38 g/mol Role: Critical building block for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 5-Borono-4-chloro-2-fluorobenzoic acid CAS: 957066-06-7 Molecular Weight: 218.38 g/mol Role: Critical building block for Suzuki-Miyaura cross-coupling in the synthesis of kinase inhibitors and antibacterial agents.

This technical guide outlines a robust, scalable synthetic route for 5-Borono-4-chloro-2-fluorobenzoic acid . While direct functionalization of the benzoic acid core is theoretically possible, this protocol utilizes a Protection-Activation-Borylation-Deprotection (PABD) strategy. This approach mitigates catalyst poisoning by the free carboxylic acid and ensures absolute regiocontrol during the halogenation step.

Strategic Route Selection:

  • Core Strategy: Electrophilic Aromatic Substitution (EAS) followed by Palladium-catalyzed borylation.

  • Regiocontrol: The 5-position is electronically activated by the cooperative directing effects of the Fluorine (C2, para-director) and Chlorine (C4, ortho-director), while being meta to the Carboxyl group. This makes the 5-position the exclusive site for electrophilic iodination.

  • Key Intermediate: Methyl 4-chloro-2-fluoro-5-iodobenzoate.

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into four unit operations designed to maximize yield and purity.

Retrosynthesis Target Target: 5-Borono-4-chloro-2-fluorobenzoic acid Pin_Ester Intermediate 3: Pinacol Boronate Ester Pin_Ester->Target Global Hydrolysis (Acidic) Iodo_Ester Intermediate 2: Methyl 4-chloro-2-fluoro-5-iodobenzoate Iodo_Ester->Pin_Ester Miyaura Borylation (Pd-Catalyzed) Methyl_Ester Intermediate 1: Methyl 4-chloro-2-fluorobenzoate Methyl_Ester->Iodo_Ester Regioselective Iodination SM Starting Material: 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0) SM->Methyl_Ester Fischer Esterification

Figure 1: Retrosynthetic logic flow leveraging cooperative directing effects for regioselectivity.

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Protect the carboxylic acid to prevent catalyst interference and improve solubility in organic solvents.

  • Reagents: 4-Chloro-2-fluorobenzoic acid (1.0 equiv), Methanol (Solvent/Reagent),

    
     (cat.).
    
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol:

  • Charge a reaction vessel with 4-Chloro-2-fluorobenzoic acid (100 g, 0.57 mol) and Methanol (500 mL).

  • Slowly add concentrated Sulfuric Acid (5.0 mL) at room temperature.

  • Heat the mixture to reflux (65°C) and stir for 6–8 hours. Monitor by TLC or HPLC until starting material is <1%.

  • Cool to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Dissolve the residue in Ethyl Acetate (400 mL) and wash with Saturated

    
      (2 x 200 mL) to neutralize acid traces.
    
  • Wash with brine, dry over

    
    , and concentrate to yield Methyl 4-chloro-2-fluorobenzoate  as a white solid/oil.
    
    • Expected Yield: >95%[1][2][3]

Step 2: Regioselective Iodination

Objective: Install the iodine handle at the C5 position. Critical Insight: The C5 position is the "perfect storm" of electronic activation. The Fluorine atom (strong para-director) and Chlorine atom (weak ortho-director) both direct to C5. The ester group (meta-director) also directs to C5.

  • Reagents: Methyl 4-chloro-2-fluorobenzoate (1.0 equiv), N-Iodosuccinimide (NIS, 1.2 equiv), Triflic Acid (TfOH) or

    
    .
    

Protocol:

  • Dissolve Methyl 4-chloro-2-fluorobenzoate (100 g, 0.53 mol) in Acetonitrile or TFA (500 mL).

  • Cool the solution to 0°C.

  • Add N-Iodosuccinimide (NIS) (143 g, 0.64 mol) portion-wise to control the exotherm.

  • Add Triflic Acid (10 mol%) dropwise.

    • Note: If Triflic acid is unavailable, concentrated

      
       can be used, but reaction times may increase.
      
  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Pour the mixture into ice water containing Sodium Thiosulfate (10% aq) to destroy excess iodine/NIS.

  • Extract with Dichloromethane (DCM) .

  • Concentrate and recrystallize from Ethanol/Water if necessary.

    • Product:Methyl 4-chloro-2-fluoro-5-iodobenzoate (CAS 1440526-33-9).

    • Expected Yield: 85–90%.

Step 3: Miyaura Borylation

Objective: Convert the aryl iodide to the boronate ester. Precaution: Strictly anhydrous conditions are required to prevent protodeboronation.

ComponentRoleEquivalents
Methyl 4-chloro-2-fluoro-5-iodobenzoateSubstrate1.0
Bis(pinacolato)diboron (

)
Boron Source1.1–1.2

Catalyst0.03 (3 mol%)
Potassium Acetate (KOAc)Base3.0
1,4-DioxaneSolvent10 Volumes

Protocol:

  • In a glovebox or under Argon flow, charge a flask with the Iodo-ester (50 g),

    
      (44 g), KOAc  (46 g), and 
    
    
    
    (3.8 g).
  • Add degassed 1,4-Dioxane (500 mL).

  • Heat to 90°C for 4–6 hours.

    • Process Check: Monitor by HPLC. The disappearance of the aryl iodide and formation of the pinacol ester should be clean.

  • Cool to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate to obtain the crude Pinacol Boronate Ester .

    • Note: Do not purify by silica gel chromatography if possible, as boronates can streak or degrade. Proceed directly to hydrolysis.

Step 4: Global Hydrolysis

Objective: Cleave both the methyl ester and the pinacol ester to release the free boronic acid.

  • Reagents: 4M HCl (aq), Acetone or THF.

Protocol:

  • Dissolve the crude pinacol ester in Acetone (300 mL).

  • Add 4M HCl (300 mL).

  • Add Sodium Periodate (

    
    )  (2.0 equiv) if rapid pinacol cleavage is required (oxidative cleavage), OR simply reflux with HCl for 12 hours (hydrolytic cleavage).
    
    • Recommended:Acidic Hydrolysis at Reflux . Heat the Acetone/HCl mixture to 60°C for 12 hours. This will hydrolyze the methyl ester to the acid and the pinacol ester to the boronic acid simultaneously.

  • Cool to room temperature. The target compound, 5-Borono-4-chloro-2-fluorobenzoic acid , often precipitates due to lower solubility in water.

  • Remove acetone under reduced pressure.

  • Adjust pH to ~1–2.[4] Filter the resulting precipitate.[1][2]

  • Purification: Recrystallize from Water/Acetonitrile or Water/Ethanol.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Iodination Temperature 0°C to 25°CHigher temperatures may lead to di-iodination or loss of regioselectivity.
Oxygen Level (Step 3) < 10 ppmOxygen poisons the Pd(0) species, stalling the catalytic cycle and promoting homocoupling.
Base Choice (Step 3) KOAc (Weak Base)Strong bases (e.g., NaOH) can hydrolyze the ester prematurely or interfere with the B-B bond of

.
Hydrolysis pH < 2.0Boronic acids are amphoteric but stable in acid. High pH forms the boronate salt, which is water-soluble and hard to isolate.

Reaction Workflow Diagram

Workflow Step1 Step 1: Protection (MeOH/H2SO4) Reflux, 6h Step2 Step 2: Iodination (NIS/TfOH) 0°C -> RT Step1->Step2 Methyl Ester Step3 Step 3: Borylation (Pd(dppf)Cl2, B2pin2) 90°C, Argon Step2->Step3 Aryl Iodide Step4 Step 4: Hydrolysis (HCl/Acetone) Reflux Step3->Step4 Pinacol Ester Final Pure Product Recrystallization Step4->Final Crude Acid

Figure 2: Sequential unit operations for the synthesis of 5-Borono-4-chloro-2-fluorobenzoic acid.

References

  • Directing Effects in Electrophilic Aromatic Substitution. Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard text establishing F/Cl/COOH directing consensus).
  • Miyaura Borylation of Aryl Halides. Source: Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry.

  • Synthesis of 4-chloro-2-fluoro-5-iodobenzoic acid (Intermediate). Source: Patent CN104086361A / ChemicalBook Protocols.

  • Hydrolysis of Pinacol Boronates. Source: Yuen, A. K. L., & Hutton, C. A. (2005). "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters.

Sources

Exploratory

An In-depth Technical Guide to the Spectral Characteristics of 5-Borono-4-chloro-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Molecule of Interest in Modern Drug Discovery 5-Borono-4-chloro-2-fluorobenzoic acid is a synthetically intriguing molecule that combines se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Drug Discovery

5-Borono-4-chloro-2-fluorobenzoic acid is a synthetically intriguing molecule that combines several key functionalities relevant to medicinal chemistry and materials science. The presence of a boronic acid group offers a versatile handle for cross-coupling reactions, such as the Suzuki coupling, and provides a potential binding motif for biological targets. The halogenated phenyl ring, with its specific substitution pattern, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding the precise spectral signature of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

Predicted Physicochemical Properties

A summary of the key physicochemical properties for 5-Borono-4-chloro-2-fluorobenzoic acid is presented below. These values are critical for designing experimental protocols and for interpreting spectral data.

PropertyValueSource/Method
Molecular FormulaC₇H₅BClFO₄-
Molecular Weight218.38 g/mol -
CAS Number957066-06-7[1]

Elucidating the Structure: A Multi-faceted NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 5-Borono-4-chloro-2-fluorobenzoic acid, a comprehensive analysis would involve ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.

Experimental Protocol: NMR Data Acquisition

The following provides a generalized, yet robust, protocol for acquiring high-quality NMR data for acidic and boronic acid-containing compounds. This protocol is designed to be self-validating by ensuring consistency and reproducibility.

Sample Preparation:

  • Solvent Selection: Due to the acidic nature of the carboxylic acid and boronic acid moieties, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is an excellent solvent for polar, acidic compounds and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-defined and typically do not interfere with the signals of interest.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆. This concentration range generally provides a good signal-to-noise ratio for all necessary experiments.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex spin systems of substituted aromatic rings.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Key parameters: sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • A dedicated fluorine probe or a broadband probe is required.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • A broadband probe is necessary. The chemical shifts are referenced to BF₃·OEt₂.

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups.

  • Aromatic Protons:

    • The molecule has two protons on the aromatic ring, at positions 3 and 6.

    • H-3: This proton is ortho to the fluorine at C-2 and meta to the borono group at C-5. The fluorine will cause a doublet splitting. The chemical shift will be influenced by the electron-withdrawing fluorine and the variable electronic nature of the borono group.

    • H-6: This proton is ortho to the borono group at C-5 and meta to the chlorine at C-4. It will likely appear as a singlet or a very finely split multiplet.

  • Acidic Protons:

    • -COOH: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.

    • -B(OH)₂: The two protons of the boronic acid group will also appear as a broad singlet, the chemical shift of which can be highly variable and dependent on concentration and water content in the solvent.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~13.0br s
~8.0s
~7.8s
~7.5d
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents and their electronic effects.

  • Carbonyl Carbon (-COOH): This carbon will be the most downfield signal, typically in the range of 165-170 ppm.

  • Aromatic Carbons:

    • C-1 (-COOH): The carbon attached to the carboxylic acid group.

    • C-2 (-F): This carbon will be significantly influenced by the attached fluorine, showing a large one-bond C-F coupling constant.

    • C-3 (-H): This carbon will show coupling to the fluorine at C-2.

    • C-4 (-Cl): The carbon attached to the chlorine atom.

    • C-5 (-B(OH)₂): The carbon attached to the borono group. The signal may be broad due to the quadrupolar relaxation of the boron nucleus.

    • C-6 (-H): This carbon will show couplings to the fluorine and potentially the boron.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~166C=O
~160 (d)C-2
~140C-4
~135C-6
~130C-5
~120 (d)C-3
~118C-1
Predicted ¹⁹F and ¹¹B NMR Spectra
  • ¹⁹F NMR: A single signal is expected for the fluorine atom at the C-2 position. Its chemical shift will be influenced by the ortho-carboxylic acid and meta-chloro substituents.

  • ¹¹B NMR: A single, broad signal is expected for the boronic acid group. The chemical shift of arylboronic acids typically falls in the range of 28-32 ppm.

Deciphering the Molecular Ion: Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • An Electron Ionization (EI) mass spectrometer is suitable for this type of small molecule analysis to observe characteristic fragmentation patterns.

  • Electrospray Ionization (ESI) can also be used, particularly in negative ion mode, to observe the deprotonated molecular ion.

Parameters:

  • EI-MS: A standard electron energy of 70 eV is used to induce fragmentation.

  • ESI-MS: A suitable solvent system (e.g., methanol/water) and cone voltage should be optimized to obtain a stable signal of the [M-H]⁻ ion.

Caption: Workflow for Mass Spectrometry data acquisition.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 218. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak will be observed at m/z 220, which is a characteristic isotopic signature for a monochlorinated compound.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z 200 corresponding to the loss of a water molecule from the boronic acid group is likely.

    • Loss of COOH: A significant fragment at m/z 173 resulting from the loss of the carboxylic acid group is expected.

    • Loss of B(OH)₂: A fragment corresponding to the loss of the boronic acid group may also be observed.

Predicted MS Fragmentation
m/z Predicted Fragment
218/220[M]⁺
200/202[M - H₂O]⁺
173/175[M - COOH]⁺

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 5-Borono-4-chloro-2-fluorobenzoic acid based on established spectroscopic principles and data from analogous compounds. The detailed protocols and predicted data tables serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and structurally related molecules. As experimental data for this specific compound becomes available, this guide can be used as a framework for its interpretation and validation.

References

  • 5-Borono-4-chloro-2-fluorobenzoic acid, min 96%, 1 gram.

Sources

Foundational

Technical Guide: Stability &amp; Storage of 5-Borono-4-chloro-2-fluorobenzoic Acid

This is an in-depth technical guide on the stability, storage, and handling of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS 957066-06-7).[1][2] [1][2] Executive Summary 5-Borono-4-chloro-2-fluorobenzoic acid is a highly f...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stability, storage, and handling of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS 957066-06-7).[1][2]

[1][2]

Executive Summary

5-Borono-4-chloro-2-fluorobenzoic acid is a highly functionalized arylboronic acid building block used in Suzuki-Miyaura cross-coupling reactions for drug discovery (e.g., proteolysis targeting chimeras, kinase inhibitors).[1][2][3] Its structure features three distinct reactive handles: a carboxylic acid, an aryl chloride, and a boronic acid.[2]

Due to the electron-deficient nature of the benzene ring (induced by the ortho-fluoro, para-chloro, and meta-carboxyl substituents relative to the boron center), this compound exhibits heightened susceptibility to protodeboronation compared to simple phenylboronic acids.[2] Strict adherence to cold, anhydrous, and inert storage conditions is required to maintain reagent integrity.[2]

Parameter Critical Specification
CAS Number 957066-06-7
Molecular Formula C₇H₅BClFO₄
Molecular Weight 218.38 g/mol
Storage Temp Long-term: -20°C
Atmosphere Inert Gas (Argon or Nitrogen)
Humidity Strictly Anhydrous (Desiccator required)
Re-test Interval Every 6 months (1H NMR / HPLC)

Chemical Stability Profile

To handle this reagent effectively, one must understand the specific degradation mechanisms driven by its electronic structure.

Protodeboronation (Primary Degradation Pathway)

The most critical instability mode for electron-deficient arylboronic acids is protodeboronation , where the C–B bond is cleaved by water, replacing the boronic acid group with a proton.

  • Mechanism: The presence of electron-withdrawing groups (EWGs) like Fluorine (at C2) and Chlorine (at C4) decreases the electron density of the aromatic ring. While this generally stabilizes the C–B bond against oxidation, it renders the ipso-carbon susceptible to nucleophilic attack by water or hydroxide ions.[2]

  • Catalysis: This process is accelerated by:

    • Base: Formation of the boronate anion [Ar-B(OH)₃]⁻ significantly lowers the activation energy for C–B cleavage.[1]

    • Metal Ions: Trace transition metals (Cu, Pd) can catalyze this cleavage.

    • Heat: Reaction rates increase exponentially with temperature.[2]

Boroxine Formation (Dehydration Equilibrium)

Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides, known as boroxines .


[1]
  • Trigger: Exposure to vacuum, dry desiccants, or heat shifts the equilibrium toward the boroxine. Exposure to ambient humidity shifts it back to the monomeric acid.[2]

  • Impact: This is not irreversible degradation.[2] However, it alters the stoichiometry of the reagent (MW change). Pure boroxine is often preferred for stoichiometry calculations, but commercial samples are usually mixtures.[2]

Oxidation

While less prone to oxidation than electron-rich alkylboranes, arylboronic acids can slowly oxidize to phenols (Ar-OH) upon prolonged exposure to atmospheric oxygen, especially in solution.[1][2]

Degradation Pathway Diagram

The following diagram illustrates the competing pathways governing the stability of this molecule.

Figure 1: Stability landscape of 5-Borono-4-chloro-2-fluorobenzoic acid.[1][2] Red arrows indicate irreversible degradation; grey arrows indicate reversible physical changes.[2]

Storage Protocol

Solid State Storage (Recommended)

This compound is most stable as a solid.[2]

  • Container: Use an amber glass vial with a Teflon-lined screw cap to prevent moisture ingress and light exposure.[1][2]

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.[2]

  • Secondary Containment: Place the vial inside a sealed desiccator or a jar containing active desiccant (e.g., Drierite or Silica Gel).

  • Temperature: Store at -20°C for long-term (>1 month). For short-term usage (weeks), 2–8°C is acceptable.[1][2]

    • Note: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Solution State Storage (High Risk)

Storage in solution is strongly discouraged due to accelerated protodeboronation.[2] If necessary:

  • Solvent Choice: Use anhydrous, aprotic solvents (DMSO, DMF, THF). Avoid protic solvents (Methanol, Water) for storage.

  • Temperature: Flash freeze at -80°C or -20°C immediately.

  • Duration: Use within 24 hours.

Handling & Experimental Best Practices

Solubilization[2]
  • Solubility: Soluble in DMSO, DMF, and Methanol.[2] Sparingly soluble in non-polar solvents (Hexane, DCM) and cold water.

  • Protocol: Dissolve immediately prior to use. If using in a Suzuki coupling with aqueous base, add the base last or strictly control the temperature to minimize pre-reaction protodeboronation.

Stoichiometry Correction

Commercial batches often contain varying ratios of boronic acid (monomer) and boroxine (trimer).

  • Calculation: Assume the label purity (usually 95-97%) refers to the monomer equivalent.[2] However, for precise kinetics, determine the "effective boronic acid content" via titration or NMR.

  • Drying: If the stoichiometry is critical, the sample can be dehydrated to the boroxine form by heating at 50°C under high vacuum for 4 hours, then weighed as the trimer MW.

Quality Control & Analysis

Before using this reagent in critical steps (e.g., late-stage functionalization), verify its purity.[2]

HPLC Analysis[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Crucial: The acidic modifier prevents ionization of the boronic acid and suppresses interaction with silanols.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.[2]

  • Artifacts: Boronic acids can streak or show broad peaks.[2] Converting a small aliquot to the pinacol ester (by mixing with pinacol in MeOH for 10 min) often yields a sharper peak for easier integration.

NMR Spectroscopy (Gold Standard)[2]
  • ¹H NMR (DMSO-d₆): Check for the disappearance of the characteristic aromatic signals of the starting material and the appearance of the de-boronated product (4-chloro-2-fluorobenzoic acid).

    • Boronic Acid -OH:[1][2] Broad singlets around 8.0–9.0 ppm (often disappear if water is present).

  • ¹¹B NMR: The most direct method to assess boron speciation.[2]

    • Boronic Acid/Ester: Signal typically at ~25–30 ppm.[2]

    • Borate (Anion): Signal shifts upfield to ~5–10 ppm.[2]

    • De-boronated (Boric Acid): Signal at ~19–20 ppm.[2]

References

  • Hall, D. G. (Ed.).[2] (2011).[2][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1]

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link[1]

  • Noonan, G. M., et al. (2022).[2] In Situ Studies of Arylboronic Acids/Esters... Kinetics, Speciation, and Dysfunction.[2][5][6][7] Accounts of Chemical Research, 55(9), 1324–1336. Link[1][6]

  • Combi-Blocks Inc. (n.d.).[1][2] Product Data Sheet: 5-Borono-4-chloro-2-fluorobenzoic acid (CAS 957066-06-7).[1][2][8] Link

  • Santa Cruz Biotechnology. (n.d.).[2][8] 5-Borono-4-chloro-2-fluorobenzoic acid Product Information. Link

Sources

Exploratory

A-Z Guide to Boronic Acids in Medicinal Chemistry: From Covalent Inhibitors to Smart Sensors

Abstract Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids have emerged as a uniquely versatile and powerful functional group in modern drug discovery.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Once relegated to the periphery of medicinal chemistry due to early misconceptions about toxicity, boronic acids have emerged as a uniquely versatile and powerful functional group in modern drug discovery.[1][2] Their distinct ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine proteases and cis-diols in carbohydrates, underpins their therapeutic efficacy and diagnostic utility.[3][4][5] This guide provides an in-depth exploration of the multifaceted roles of boronic acids, moving beyond a simple catalog of applications to explain the fundamental chemical principles and strategic considerations that drive their use. We will dissect their mechanisms of action as potent enzyme inhibitors, their indispensable function as synthetic building blocks, and their innovative application in creating "smart" drug delivery systems and diagnostic sensors. This content is designed for researchers and drug development professionals, offering field-proven insights, detailed experimental workflows, and a forward-looking perspective on this expanding chemical space.

The Boronic Acid Moiety: A Unique Chemical Tool

The utility of the boronic acid group, –B(OH)₂, stems from the electron-deficient nature of its central boron atom. This Lewis acidity allows it to readily interact with electron-rich nucleophiles. Two key interactions define its role in medicinal chemistry:

  • Reversible Covalent Inhibition: The boron atom is highly electrophilic and susceptible to nucleophilic attack from active site residues in enzymes, such as the serine hydroxyl group in proteases.[6] This forms a stable, tetrahedral boronate adduct that mimics the transition state of the natural enzymatic reaction, leading to potent and often reversible inhibition.[7][8] This reversibility can be a significant advantage, potentially reducing off-target effects compared to irreversible inhibitors.

  • Diol Binding: Boronic acids react with cis-1,2 or -1,3 diols, common motifs in saccharides like glucose, to form cyclic boronate esters.[9] This interaction is reversible and pH-dependent, making it an ideal chemical handle for developing sensors and responsive drug delivery systems.[5][10]

Initially, concerns about potential toxicity hampered the exploration of boron-containing compounds.[2] However, these ideas have been largely demystified, especially following the clinical success of bortezomib, which proved that well-designed boronic acid-based drugs can have favorable safety profiles.[1][2] Today, five boronic acid-containing drugs have received FDA approval, with dozens more in clinical development, cementing their status as a "privileged" scaffold in drug design.[4][11]

Mechanism of Action I: Covalent Enzyme Inhibition

The most prominent therapeutic application of boronic acids is as enzyme inhibitors, where they act as transition-state analogs.

The Proteasome Inhibition Paradigm: Bortezomib

The approval of Bortezomib (Velcade®) in 2003 for treating multiple myeloma was a landmark event that catalyzed a surge of interest in boronic acid chemistry.[12] Bortezomib is a dipeptidyl boronic acid that potently and reversibly inhibits the 26S proteasome, a cellular complex responsible for degrading unwanted or misfolded proteins.[13][14]

Causality of Action: In cancer cells, particularly multiple myeloma, the proteasome is highly active to manage the large load of abnormal proteins. By inhibiting the chymotrypsin-like activity of the proteasome, bortezomib causes these pro-apoptotic proteins to accumulate, triggering programmed cell death.[11][13][15] The mechanism involves the nucleophilic attack of the active site N-terminal threonine residue on the boronic acid's boron atom, forming a stable but reversible tetrahedral boronate complex.[2]

G Enzyme Threonine (Thr1) Active Site Adduct Reversible Tetrahedral Boronate Adduct (Inhibited State) Enzyme->Adduct Nucleophilic Attack by Thr-OH Bortezomib Bortezomib R-B(OH)₂ Complex Initial Non-covalent Docking Complex Bortezomib->Complex Binding Complex->Enzyme Adduct->Enzyme Reversal of Inhibition

Caption: Mechanism of proteasome inhibition by bortezomib.

The β-Lactamase Inhibition Paradigm: Vaborbactam

Antibiotic resistance is a critical global health threat, often driven by bacterial enzymes called β-lactamases that degrade β-lactam antibiotics like penicillins and carbapenems. Vaborbactam is a boronic acid β-lactamase inhibitor approved in combination with the carbapenem meropenem (Vabomere®).[16][17]

Causality of Action: Vaborbactam itself has no antibacterial activity.[17] Its role is to protect meropenem from degradation.[18] It is designed to mimic the structure of β-lactam antibiotics. The active site serine of the β-lactamase attacks the boron atom of vaborbactam, forming a covalent adduct.[16][19] This bond is reversible, but the interaction is potent enough to competitively inhibit the enzyme, allowing the partner antibiotic to reach its target—the penicillin-binding proteins—and kill the bacterium.[16][20]

Boronic Acids as Versatile Synthetic Building Blocks

Beyond their direct role as pharmacophores, boronic acids are indispensable tools in the synthesis of complex drug molecules. Their primary application is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry.[2][21]

Causality of Experimental Choice: The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in the pharmaceutical industry.[21] Its popularity stems from several key advantages:

  • Mild Reaction Conditions: The reactions are typically run under conditions that tolerate a vast array of sensitive functional groups found in drug candidates.[21]

  • High Availability: A massive and diverse library of aryl and heteroaryl boronic acids is commercially available, enabling rapid exploration of a molecule's structure-activity relationship (SAR).[21]

  • Stability and Low Toxicity: The boronic acid reagents are generally stable to air and moisture and the boron-containing byproducts are typically non-toxic and easily removed.[2][7]

This reaction has been instrumental in the synthesis of countless approved drugs, making the boronic acid functional group a critical, if sometimes unseen, player in drug development.[22][23]

G cluster_workflow Suzuki-Miyaura Coupling Workflow cluster_cycle Catalytic Cycle Details Start Inputs: Aryl Halide (R₁-X) Aryl Boronic Acid (R₂-B(OH)₂) Process Catalytic Cycle Start->Process Add to Reaction Catalyst Catalyst System: Pd(0) Catalyst Base (e.g., K₂CO₃) Catalyst->Process Initiate Cycle Product Product: Biaryl (R₁-R₂) Process->Product Yields OA Oxidative Addition TM Transmetalation OA->TM [Pd(II) complex forms] RE Reductive Elimination TM->RE [R₁-Pd-R₂ forms] RE->OA [Pd(0) regenerated]

Caption: High-level workflow of the Suzuki-Miyaura reaction.

Mechanism of Action II: Diagnostics and Smart Drug Delivery

The reversible interaction between boronic acids and diols provides a powerful platform for developing sensors and responsive therapeutic systems.[7][10]

Glucose Sensing and Responsive Insulin Delivery

Managing diabetes requires frequent monitoring of blood glucose levels. Boronic acid-based systems offer a non-enzymatic approach to glucose sensing.[5]

Causality of Design: The core principle is the equilibrium between the boronic acid and glucose.[9] In a typical design, a polymer or hydrogel is functionalized with boronic acids.[9] In the absence of glucose, these boronic acid moieties might be cross-linked or bound to a reporter molecule. When glucose is introduced, it competitively binds to the boronic acid, forming a cyclic boronate ester.[24] This binding event can displace the cross-linker, causing a hydrogel to swell, or release a fluorescent probe, generating a detectable signal proportional to the glucose concentration.[24][25]

This same principle is being harnessed to create "smart" insulin delivery systems. Insulin can be encapsulated within a boronic acid-functionalized hydrogel. At low glucose levels, the gel remains compact, retaining the insulin. As glucose levels rise, glucose binds to the boronic acids, causing the hydrogel matrix to swell and release its insulin payload. This self-regulating system holds promise for creating a closed-loop artificial pancreas.[5]

G cluster_low Low Glucose Environment cluster_high High Glucose Environment Low_BA Boronic Acid -B(OH)₂ Low_Equilibrium Low_BA->Low_Equilibrium Low_Glucose Glucose (Low Conc.) Low_Ester Boronate Ester (Low Formation) Low_Equilibrium->Low_Ester High_BA Boronic Acid -B(OH)₂ High_Equilibrium High_BA->High_Equilibrium High_Glucose Glucose (High Conc.) High_Ester Boronate Ester (High Formation) High_Equilibrium->High_Ester caption Equilibrium shifts towards boronate ester formation in the presence of high glucose concentrations, triggering a response.

Caption: Principle of boronic acid-based glucose sensing.

Challenges and Future Directions in Boronic Acid Drug Design

Despite their successes, designing boronic acid drugs presents unique challenges.

  • Stability: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This process is reversible but can complicate manufacturing and storage. Formulating drugs as boronic esters (e.g., pinacol esters) is a common strategy to improve stability.[6]

  • Selectivity: The high reactivity of the boron atom means it can interact with off-target nucleophiles, leading to potential toxicity. Medicinal chemists must carefully tune the electronic properties and steric environment around the boronic acid to achieve selectivity for the intended biological target.[6]

  • Synthesis: While many arylboronic acids are readily available, the synthesis of more complex or aliphatic boronic acids can be challenging.[6]

The future of boronic acid chemistry is bright. Researchers are exploring their use as inhibitors for new enzyme classes, such as HIV protease, and as probes for detecting reactive oxygen species (ROS) and other biologically important molecules.[7][26] The development of novel boron clusters, such as carboranes, is opening up new avenues for designing drugs with unique three-dimensional structures and properties.[27][28]

Quantitative Data Summary

The potency of boronic acid inhibitors is a testament to their efficient mechanism of action. Below is a comparison of key inhibitors against their targets.

InhibitorDrug ClassPrimary TargetPotency (Ki or IC₅₀)Status
Bortezomib Proteasome Inhibitor20S Proteasome (Chymotrypsin-like site)IC₅₀: 7.05 nM[2]FDA Approved
Ixazomib Proteasome Inhibitor20S Proteasome (Chymotrypsin-like site)-FDA Approved[2]
Vaborbactam β-Lactamase InhibitorKPC-2 (Class A Carbapenemase)Ki: ~100 nMFDA Approved[16]
Compound 15 Proteasome Inhibitor20S Proteasome (Chymotrypsin-like site)IC₅₀: 4.60 nM[2]Preclinical
Boronic Acid 1 HIV-1 Protease InhibitorHIV-1 ProteaseKi: 0.5 ± 0.3 pM[29]Preclinical

Experimental Protocols

Protocol 1: General Synthesis of an Arylboronic Acid via Lithiation-Borylation

This protocol describes a common lab-scale method for preparing an arylboronic acid from an aryl bromide, a foundational technique for creating novel building blocks.

Self-Validation System: The success of each step is critical for the next. The formation of the Grignard or organolithium reagent is the key intermediate; its successful generation (often indicated by a color change or test quench) dictates the outcome of the borylation step. Final product identity is confirmed by NMR and mass spectrometry, ensuring the protocol's integrity.

Methodology:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting aryl bromide (1.0 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. Causality: This step generates the highly nucleophilic aryllithium intermediate, which is necessary to attack the electrophilic boron of the trialkyl borate.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, keeping the temperature below -70 °C. Allow the reaction to warm slowly to room temperature and stir overnight. Causality: The aryllithium attacks the boron atom, displacing an isopropoxide group to form the boronate ester intermediate.

  • Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl (aqueous). Stir vigorously for 1-2 hours. Causality: Acidic hydrolysis converts the boronate ester into the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹¹B NMR, and LC-MS analysis.

Protocol 2: In Vitro β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol outlines a standard method to determine the inhibitory concentration (IC₅₀) of a boronic acid inhibitor like vaborbactam against a β-lactamase enzyme.

Self-Validation System: This protocol is self-validating through the use of positive and negative controls. The "no inhibitor" control establishes the maximum enzyme velocity (Vmax), while the "no enzyme" control confirms the substrate's stability. The dose-response curve's sigmoidal shape and R² value provide a statistical validation of the data's quality.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the β-lactamase enzyme (e.g., KPC-2) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in DMSO. Nitrocefin changes color from yellow to red upon hydrolysis, which can be monitored spectrophotometrically.

    • Prepare a serial dilution of the boronic acid inhibitor in DMSO, covering a wide concentration range (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Buffer to reach a final volume of 100 µL.

    • A fixed amount of the β-lactamase enzyme.

    • Varying concentrations of the boronic acid inhibitor. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

  • Incubation: Incubate the plate at 37 °C for 15 minutes. Causality: This pre-incubation period allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of the nitrocefin substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37 °C. Measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Normalize the velocities to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: Semantic Scholar URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Vaborbactam – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Bortezomib - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules ? Source: ChemRxiv URL: [Link]

  • Title: Bortezomib (Velcade) Source: Cancer Research UK URL: [Link]

  • Title: Bortezomib: Understanding the Mechanism of Action Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Design and discovery of boronic acid drugs Source: ResearchGate URL: [Link]

  • Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors Source: PMC - NIH URL: [Link]

  • Title: DEVELOPMENT OF A BORONIC ACID SENSOR-BASED GLUCOSE-RESPONSIVE NANOPARTICULATE INSULIN DELIVERY SYSTEM Source: Nottingham ePrints URL: [Link]

  • Title: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope Source: Taylor & Francis Online URL: [Link]

  • Title: Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope Source: PMC - NIH URL: [Link]

  • Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL: [Link]

  • Title: Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies Source: PubMed Central URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability Source: ACS Publications URL: [Link]

  • Title: What are the current challenges with the application of boron clusters to drug design? Source: Taylor & Francis Online URL: [Link]

  • Title: Challenges and Opportunities for the Application of Boron Clusters in Drug Design Source: ACS Publications URL: [Link]

  • Title: Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid Source: PMC - NIH URL: [Link]

  • Title: Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam Source: University of Bath URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Source: ResearchGate URL: [Link]

  • Title: VABOMERE (meropenem and vaborbactam) How It Works Source: Vabomere HCP URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: Vaborbactam Source: Wikipedia URL: [Link]

  • Title: Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish Source: Journal of the American Chemical Society URL: [Link]

  • Title: Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems Source: Semantic Scholar URL: [Link]

Sources

Protocols & Analytical Methods

Method

palladium catalysts for Suzuki coupling with 5-Borono-4-chloro-2-fluorobenzoic acid

Application Note & Protocol Guide | Version 2.1 Executive Summary This guide addresses the specific challenges associated with the palladium-catalyzed cross-coupling of 5-Borono-4-chloro-2-fluorobenzoic acid . This scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

This guide addresses the specific challenges associated with the palladium-catalyzed cross-coupling of 5-Borono-4-chloro-2-fluorobenzoic acid . This scaffold presents a unique "bifunctional trap" for synthetic chemists: it acts as a nucleophile (boronic acid) but contains an internal electrophile (aryl chloride activated by a para-carboxylic acid) and a potential catalyst poison (free carboxylic acid).

Successful coupling requires a protocol that balances activation of the hindered boron center (ortho-Cl) while maintaining chemoselectivity to prevent self-coupling (polymerization). This document outlines a tiered catalyst strategy, optimized solvent/base systems, and a self-validating screening protocol.

Strategic Analysis: The "Bifunctional Trap"

Before selecting a catalyst, one must understand the competing forces at play in this specific substrate.[1]

Structural Challenges[1]
  • Steric Hindrance (C4-Cl vs C5-B): The chlorine atom at the C4 position is ortho to the boronic acid moiety. This creates significant steric bulk, slowing the transmetalation step of the catalytic cycle.[1]

  • Chemoselectivity (The Self-Coupling Risk): The C4-chlorine is electronically activated by the para-carboxylic acid (electron-withdrawing). If the catalyst is too active (e.g., highly electron-rich phosphines like

    
    ), oxidative addition may occur at the C4-Cl bond, leading to homocoupling or oligomerization.[1]
    
  • Catalyst Poisoning: The free carboxylic acid (C1) can coordinate to Pd(II) species, arresting the cycle. It also consumes base, requiring stoichiometric adjustment.[1]

Chemoselectivity Hierarchy

To ensure the reaction proceeds intermolecularly (with your desired halide) rather than intramolecularly or via self-coupling, the reactivity gap must be maintained:



Rule of Thumb: Always use Aryl Bromides or Aryl Iodides as the coupling partner. If coupling with an external Aryl Chloride, the risk of self-coupling is critical, and protecting group strategies (esterification) are recommended.[1]

Catalyst & Ligand Selection Toolkit

We define three "Tiers" of catalytic systems based on the difficulty of the external coupling partner.

TierScenarioRecommended Catalyst SystemRationale
1 Standard (Ar-I, Ar-Br)Pd(dppf)Cl₂·DCM The Workhorse. Large bite angle facilitates transmetalation of hindered borons. Moderate activity prevents reaction with the internal Cl.
2 Challenging (Steric bulk)Pd(Amphos)Cl₂ The Specialist. Air-stable, highly active for hindered biaryls, but maintains good chemoselectivity against chlorides.
3 High-Risk (Deactivated Ar-Br)XPhos Pd G4 The Hammer. Extremely active. Warning: High risk of reacting with internal Cl.[1] Use low temp (40-60°C) and strict stoichiometry.
Visualizing the Chemoselectivity Landscape

The following diagram illustrates the kinetic competition inherent in this reaction.

ReactionLandscape Substrate 5-Borono-4-chloro- 2-fluorobenzoic acid Pd0 Pd(0) Active Species Substrate->Pd0 Base Activation Ext_OxAdd Path A: Desired Oxidative Addition (External Ar-Br/I) Pd0->Ext_OxAdd Fast (k1) Int_OxAdd Path B: Undesired Oxidative Addition (Internal Ar-Cl) Pd0->Int_OxAdd Slow (k2) Product Desired Biaryl Product Ext_OxAdd->Product Transmetalation & Red. Elim. Polymer Oligomers / Homocoupling Int_OxAdd->Polymer Self-Reaction

Figure 1: Kinetic competition between the desired cross-coupling and undesired self-coupling pathways.

Optimized Experimental Protocols

General Screening Protocol (Free Acid)

Use this protocol for initial validation with Aryl Bromides.

Reagents:

  • Substrate: 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (1.0 - 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.5 equiv) — Note: Extra base required to neutralize the acid.

  • Solvent: 1,4-Dioxane / Water (4:1) — Water is critical for boronic acid activation.[1]

Step-by-Step Methodology:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the boronic acid substrate (1.0 equiv), aryl bromide (1.0 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), and K₃PO₄ (3.5 equiv).[1]

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 4:1) via syringe.[1] Concentration should be 0.1 M - 0.2 M with respect to the substrate.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the product mass. If significant starting material remains after 4h, increase temp to 90°C.

  • Work-up (Acidic):

    • Cool to room temperature.[1]

    • Critical Step: The product is likely a carboxylic acid. Adjust pH to ~3-4 using 1M HCl carefully (watch for CO₂ evolution).

    • Extract with EtOAc or DCM.[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

High-Throughput Optimization (Decision Tree)

If the standard protocol fails, follow this logic to troubleshoot.

OptimizationTree Start Standard Protocol (Pd(dppf)Cl2 / K3PO4 / Dioxane:H2O) Check Analyze LC-MS Result Start->Check Success Yield > 70% Proceed to Scale-up Check->Success Good LowConv Low Conversion (< 20%) Check->LowConv SM Remains Dehal Dehalogenation (Ar-H formed) Check->Dehal Protodeboronation Homo Homocoupling (Dimer formed) Check->Homo Self-Coupling Sol_LowConv Switch to XPhos Pd G4 OR Switch to DMF/H2O (100°C) LowConv->Sol_LowConv Sol_Dehal Use Anhydrous Conditions (Cs2CO3 / Dioxane) Protect Acid as Ester Dehal->Sol_Dehal Sol_Homo Reduce Temp to 60°C Switch to Pd(PPh3)4 Slow addition of Catalyst Homo->Sol_Homo

Figure 2: Troubleshooting decision tree for reaction optimization.

Critical Troubleshooting Notes

Protodeboronation

Fluorinated arylboronic acids are prone to hydrolytic C-B bond cleavage.[1]

  • Symptom: LC-MS shows a mass corresponding to [M-B(OH)2 + H].

  • Fix:

    • Switch to anhydrous base (Cs₂CO₃) and solvent (Dioxane or Toluene).

    • Use a MIDA boronate or Pinacol ester derivative instead of the free boronic acid to slow down release of the active species.

Purification of Acidic Products

The product retains the carboxylic acid and the fluorine atom.

  • Flash Chromatography: Add 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH) to prevent streaking on silica.[1]

  • Reverse Phase: Often superior for polar benzoic acid derivatives.[1] Use a Water/Acetonitrile gradient with 0.1% Formic Acid modifier.[1]

Safety Warning
  • CO₂ Evolution: Acidification of carbonate/phosphate reaction mixtures releases gas.[1]

  • Fluorine NMR: Use ¹⁹F NMR to track the reaction. The shift of the fluorine signal is a sensitive probe for the coupling event (change from Ar-F monomer to Biaryl-F).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • BenchChem. (2025).[1] Application Notes: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Link(Analogous scaffold reference).

Sources

Application

synthesis of biaryl compounds using 5-Borono-4-chloro-2-fluorobenzoic acid

Application Note & Protocol Strategic Synthesis of Biaryl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling Using 5-Borono-4-chloro-2-fluorobenzoic Acid Abstract: The biaryl motif is a cornerstone in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Synthesis of Biaryl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling Using 5-Borono-4-chloro-2-fluorobenzoic Acid

Abstract: The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of complex biaryl compounds utilizing 5-Borono-4-chloro-2-fluorobenzoic acid. This particular building block is of significant interest due to its trifunctional substitution pattern (boronic acid, chloro, fluoro), which allows for the strategic construction of highly decorated molecules with potential pharmacological activity. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a field-proven, step-by-step protocol, and discuss optimization and troubleshooting strategies to ensure reliable and high-yield synthesis.

Introduction: The Strategic Value of Substituted Biaryl Carboxylic Acids

Biaryl structures are privileged scaffolds found in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely used method for their synthesis, a testament to its remarkable functional group tolerance and mild reaction conditions.[2][3]

The reagent at the core of this guide, 5-Borono-4-chloro-2-fluorobenzoic acid, offers chemists a powerful tool for late-stage functionalization and library synthesis. The key attributes are:

  • Orthogonal Reactive Sites: The boronic acid group serves as the nucleophilic partner in the Suzuki coupling. The chloro and fluoro substituents remain intact, providing handles for subsequent downstream modifications or for tuning the electronic and conformational properties of the final molecule.

  • Modulation of Physicochemical Properties: The carboxylic acid moiety can be modified to create esters or amides, significantly impacting a drug candidate's solubility, bioavailability, and metabolic stability.[4]

  • Structural Analogue Potential: Halogenated benzoic acids are critical precursors for a variety of targeted therapies, including kinase inhibitors and anti-inflammatory agents, making this building block highly relevant for drug discovery programs.[4][5]

This guide will focus on leveraging these features through a detailed and optimized protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophile), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-activated; the base forms a boronate species, which is more nucleophilic and facilitates the transfer of the aryl group to the palladium complex.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-C bond of the biaryl product.

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol details the coupling of 5-Borono-4-chloro-2-fluorobenzoic acid with 4-bromoanisole.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
5-Borono-4-chloro-2-fluorobenzoic acid>97%Sigma-Aldrich
4-Bromoanisole>99%Acros Organics
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific
1,4-DioxaneAnhydrous, DriSolvEMD Millipore
Deionized Water18 MΩ·cmIn-house
Ethyl AcetateACS GradeVWR
2M Hydrochloric Acid (HCl)Reagent GradeJ.T. Baker
Brine (Saturated NaCl solution)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Inert Gas (Nitrogen or Argon)High PurityAirgas
Round-bottom flask, condenser, magnetic stirrer-Standard Labware
TLC plates (Silica gel 60 F₂₅₄)-Merck
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Glassware B 2. Weigh Reagents A->B C 3. Prepare & Degas Solvents B->C D 4. Combine Reagents (under Inert Gas) C->D E 5. Heat to Reflux (e.g., 90 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench F->G H 8. Acidify & Extract G->H I 9. Dry & Concentrate H->I J 10. Purify Product (Column Chromatography) I->J

Step-by-Step Methodology

Causality-Driven Explanation: Each step is designed to maximize yield and purity by controlling the reaction environment and addressing the specific reactivity of the substrates.

  • System Preparation (Inert Atmosphere):

    • Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and cool under a positive pressure of nitrogen or argon.

    • Reasoning: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to side reactions like homocoupling.[7] Maintaining an inert atmosphere is critical for catalytic efficiency.

  • Reagent Addition:

    • To the flask, add 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 mmol, 1.0 eq), 4-bromoanisole (1.1 mmol, 1.1 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

    • Reasoning: A slight excess of the aryl halide can help drive the reaction to completion. A strong inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation.[6] At least 2 equivalents of base are needed to neutralize the benzoic acid proton and the boric acid byproduct, with an additional equivalent to drive the catalytic cycle.

  • Catalyst Addition:

    • Briefly remove the septum and add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Immediately purge the flask with inert gas for 2-3 minutes.

    • Reasoning: 3-5 mol% is a standard catalyst loading for many Suzuki couplings. For more challenging substrates, such as those prone to decomposition or coupling with aryl chlorides, a more active pre-catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos) may be required.[7]

  • Solvent Addition and Degassing:

    • Via syringe, add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

    • Reasoning: A biphasic solvent system (organic/aqueous) is highly effective. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is a crucial step to remove dissolved oxygen.[7]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes with 1% acetic acid. The product should be more polar than the starting aryl halide.

    • Reasoning: Heating accelerates the rate-limiting steps of the catalytic cycle. Careful monitoring prevents extended heating times which can lead to byproduct formation, such as protodeboronation of the starting material.[8]

  • Work-up Procedure:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute with 20 mL of ethyl acetate. Carefully acidify the aqueous layer to pH ~2-3 with 2M HCl.

    • Reasoning: Acidification is critical. It protonates the carboxylate salt of the product, rendering it neutral and soluble in the organic layer for efficient extraction.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Reasoning: The water wash removes residual inorganic salts and dioxane, while the brine wash helps to break any emulsions and begins the drying process.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (containing 1% acetic acid) as the eluent.

    • Reasoning: The addition of acetic acid to the eluent helps to prevent the polar carboxylic acid product from streaking on the silica gel, leading to better separation and purity.[9]

Expected Results & Troubleshooting

The described protocol is expected to provide the desired biaryl product in good to excellent yield. The reactivity can vary based on the electronic nature of the coupling partner.

Aryl Halide Coupling PartnerElectronic NatureExpected YieldKey Considerations
4-BromoanisoleElectron-rich85-95%Standard conditions are generally effective.
4-ChloronitrobenzeneElectron-poor60-75%Aryl chlorides are less reactive. May require a stronger catalyst system (e.g., Pd(OAc)₂/SPhos) and a stronger base (K₃PO₄).[6]
2-BromopyridineHeteroaromatic50-70%2-pyridyl boronic acids are prone to rapid protodeboronation. A fast catalyst and carefully controlled conditions are needed.[10]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Use a fresh bottle of catalyst or switch to a more robust pre-catalyst system. Ensure the reaction was properly degassed.[7]

  • Protodeboronation Side Product (de-borylated starting material):

    • Cause: Reaction time too long, or base is too strong/hydrolysis is too fast.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Consider a milder base like K₃PO₄ or Cs₂CO₃.[7]

  • Homocoupling of Aryl Halide:

    • Cause: Presence of oxygen, leading to oxidative side reactions.

    • Solution: Improve degassing technique for solvents and ensure a tight seal on the reaction vessel.

Conclusion

5-Borono-4-chloro-2-fluorobenzoic acid is a versatile and valuable building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling provides a reliable method for its incorporation into target molecules. By understanding the underlying mechanism and paying close attention to experimental details—particularly maintaining an inert atmosphere and choosing the appropriate catalyst, base, and solvent system—researchers can achieve high yields and purity. This protocol serves as a robust starting point for the synthesis of novel chemical entities in the pursuit of new therapeutics and advanced materials.

References

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8784-8800.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Ossila. 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.
  • National Institutes of Health.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.

Sources

Method

applications of 5-Borono-4-chloro-2-fluorobenzoic acid in medicinal chemistry

The following Technical Application Note is designed for medicinal chemists and process development scientists. It synthesizes specific structural data with field-proven synthetic protocols to maximize the utility of 5-B...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for medicinal chemists and process development scientists. It synthesizes specific structural data with field-proven synthetic protocols to maximize the utility of 5-Borono-4-chloro-2-fluorobenzoic acid (and its precursors) in drug discovery.

High-Value Scaffold for Diversity-Oriented Synthesis & Fragment-Based Drug Discovery

Executive Summary & Chemical Profile

5-Borono-4-chloro-2-fluorobenzoic acid represents a "privileged structure" in modern medicinal chemistry. It combines three critical design elements into a single orthogonal scaffold:

  • The Benzoic Acid Handle: A versatile anchor for amide coupling (solubility/binding) or bioisosteric replacement (tetrazoles).

  • The Halogen Micro-Pattern (4-Cl, 2-F): The 2-fluoro group exerts a strong electron-withdrawing effect, modulating the pKa of the acid and protecting the ring from metabolic oxidation (blocking P450 sites). The 4-chloro substituent adds lipophilicity (

    
     modulation) and fills hydrophobic pockets in target proteins (e.g., Kinase hinge regions).
    
  • The Boronic Acid Moiety (C5): A reactive warhead for reversible covalent inhibition (serine proteases) or a transient handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura).

Compound Identity & Precursors

Since the free boronic acid is often generated in situ or supplied as a boronate ester to prevent protodeboronation, this guide focuses on the practical usage starting from its stable precursor.

PropertyDetail
Target Compound 5-Borono-4-chloro-2-fluorobenzoic acid
Primary Precursor 5-Bromo-4-chloro-2-fluorobenzoic acid
Precursor CAS 289038-22-8
Molecular Weight 218.33 g/mol (Boronic Acid) / 253.45 g/mol (Bromo precursor)
Key Reactivity Suzuki Coupling (C5), Amidation (C1), Nucleophilic Aromatic Substitution (C2/C4)

Critical Application: Synthesis of the Boronic Acid Species

Context: The boronic acid is rarely stored for long periods due to anhydride formation (boroxines). The industry standard is to synthesize the Pinacol Boronate Ester via Miyaura Borylation of the 5-bromo precursor. This ester is stable, purifiable, and more active in subsequent couplings.

Protocol A: Miyaura Borylation (Br BPin)

Objective: Convert 5-bromo-4-chloro-2-fluorobenzoic acid (CAS 289038-22-8) to the pinacol boronate.

Reagents & Conditions
  • Substrate: 5-Bromo-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (0.03 - 0.05 equiv)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Weak base prevents dehalogenation.

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 80°C - 90°C

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl bromide substrate,

    
    , KOAc, and Pd catalyst.
    
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.2 M). Sparge with Argon for 5 minutes to remove dissolved

    
     (Oxygen poisons the Pd(0) species).
    
  • Reaction: Seal the vessel and heat to 85°C for 4–12 hours. Monitor by LC-MS.[1][2] Note: The carboxylic acid proton will be deprotonated by KOAc but does not interfere with the radical-free Pd cycle.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with 1N HCl (to reprotonate the carboxylic acid) followed by brine.

  • Purification: The boronate ester is often used crude. If purification is needed, use rapid silica chromatography (Hexane/EtOAc) but avoid acidic modifiers that might hydrolyze the ester.

Critical Application: Suzuki-Miyaura Cross-Coupling

Context: This is the primary use case—generating biaryl libraries for kinase inhibitors (e.g., Aurora Kinase) or protein-protein interaction inhibitors. The 4-Cl/2-F pattern mimics the core of several FDA-approved drugs (e.g., Vemurafenib analogs).

Protocol B: C5-Selective Arylation

Objective: Couple the 5-borono species with a Heteroaryl Chloride (e.g., a chloropyrimidine or chloropyridine).

Reagents & Optimization Matrix
ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)
Catalyst

(5 mol%)
XPhos Pd G2 or

/SPhos
Base

(2M aq)

(3.0 equiv, solid)
Solvent DME / Water (3:1)1,4-Dioxane / Water (4:1)
Temp 80°C100°C (Microwave: 120°C, 30 min)
Step-by-Step Methodology
  • Coupling: Combine the 5-borono-4-chloro-2-fluorobenzoic acid (or its pinacol ester) (1.2 equiv) with the Heteroaryl Halide (1.0 equiv).

  • Catalysis: Add Catalyst and Base.[3][4]

  • Degassing: Crucial step. Freeze-pump-thaw or vigorous Argon sparging for 10 mins.

  • Reaction: Heat to target temperature.

    • Checkpoint: If protodeboronation (loss of Boron replaced by H) is observed >10%, switch to anhydrous conditions (DMF/CsF) or lower the temperature.

  • Isolation: Acidify the aqueous layer to pH ~3 to precipitate the biaryl carboxylic acid product. Extract with EtOAc.[5]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from the 5-bromo precursor, highlighting the orthogonality of the functional groups.

G Precursor 5-Bromo-4-chloro- 2-fluorobenzoic acid (CAS 289038-22-8) Boronate Pinacol Boronate Intermediate Precursor->Boronate Protocol A: Pd(dppf)Cl2, B2Pin2 Miyaura Borylation Amide Amide Derivative (COOH Functionalized) Precursor->Amide HATU, R-NH2 Amide Coupling Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Boronate->Biaryl Protocol B: Suzuki Coupling (Ar-Cl) Warhead Covalent Inhibitor (Boronic Acid Warhead) Boronate->Warhead Hydrolysis (NaIO4/HCl) Amide->Biaryl Suzuki Coupling (Post-amidation)

Caption: Divergent synthesis pathways from the 5-bromo precursor. Blue path: Borylation; Green path: Cross-coupling; Red path: Amide functionalization.

Strategic Insights: Why This Scaffold?

The "Fluorine Effect" on Acidity and Binding

The fluorine atom at the 2-position (ortho to carboxylic acid) serves a dual purpose:

  • pKa Modulation: It lowers the pKa of the benzoic acid (approx. 1 unit lower than unsubstituted benzoic acid), increasing the acidity. This strengthens ionic interactions with positively charged residues (e.g., Arginine/Lysine) in protein active sites.

  • Conformational Lock: The fluorine atom can induce a preferred conformation via intramolecular electrostatic repulsion with the carbonyl oxygen, pre-organizing the molecule for binding.

Metabolic Stability

The 4-chloro and 2-fluoro substituents block the most metabolically vulnerable positions on the phenyl ring, preventing rapid oxidative clearance by Cytochrome P450 enzymes. This is critical for improving the half-life (


)  of the final drug candidate.
Boronic Acid as a Warhead (Covalent Inhibition)

Beyond being a Suzuki intermediate, the free boronic acid (5-Borono-4-chloro-2-fluorobenzoic acid) can act as a Transition State Analog .

  • Mechanism: The empty p-orbital of boron accepts a lone pair from a nucleophilic serine or threonine residue in an enzyme active site (e.g., Beta-lactamases or Proteasomes), forming a reversible tetrahedral adduct.

  • Relevance: This mimics the tetrahedral transition state of amide hydrolysis, making it a potent inhibitor class (similar to Bortezomib or Vaborbactam).

References

  • PubChem Compound Summary. "5-Bromo-4-chloro-2-fluorobenzoic acid (CAS 289038-22-8)."[6] National Center for Biotechnology Information.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Protocols."

  • BenchChem Application Notes.
  • Google Patents.

Sources

Application

Strategic Base Selection for Suzuki-Miyaura Couplings with the Electron-Deficient 5-Borono-4-chloro-2-fluorobenzoic Acid

An Application Note for Medicinal and Process Chemists Author: Dr. Gemini, Senior Application Scientist Abstract The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Author: Dr. Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, its success is highly dependent on the careful selection of reaction parameters, most notably the base. This is particularly true when dealing with challenging substrates such as 5-Borono-4-chloro-2-fluorobenzoic acid. This molecule's unique combination of an acidic carboxylic group and multiple electron-withdrawing substituents (chloro and fluoro groups) presents significant hurdles for achieving high-yield couplings. This document provides an in-depth guide to understanding the multifaceted role of the base in this specific context, offering a logical framework and actionable protocols for selecting the optimal base to overcome these challenges.

Introduction: The Challenge of a Multifunctional Substrate

5-Borono-4-chloro-2-fluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The fluorobenzoic acid moiety can modulate physicochemical properties, while the chloro and boronic acid groups provide handles for orthogonal functionalization.[3] However, these features create a demanding environment for the Suzuki-Miyaura coupling.

Key Challenges:

  • Electronic Deactivation: The cumulative electron-withdrawing effects of the fluoro, chloro, and carboxyl groups decrease the nucleophilicity of the organoboron species, potentially slowing the crucial transmetalation step.

  • In-situ Acid-Base Neutralization: The acidic proton of the carboxylic acid will stoichiometrically consume one equivalent of the added base. This must be accounted for to ensure enough base is present to participate in the catalytic cycle.

  • Risk of Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source, leading to yield loss.[4]

  • Steric Hindrance: The ortho-fluoro substituent presents a degree of steric hindrance around the boronic acid, which can impede its interaction with the palladium center.

A judicious choice of base is paramount to navigate these competing factors and drive the reaction toward the desired product.

The Pivotal Role of the Base in the Catalytic Cycle

The base is not a mere spectator; it is an active and essential promoter of the Suzuki-Miyaura reaction.[5][6] Its primary role is to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center.[4][7][8]

The palladium-catalyzed catalytic cycle proceeds through three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][8]

Suzuki_Cycle cluster_labels Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation (Base Mediated) PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product l1 R¹-X l1->OxAdd l2 R²-B(OH)₂ + Base l2->Transmetalation l3 l4

Caption: The generalized catalytic cycle of the Suzuki-Miyaura reaction.

The base enables transmetalation through two primary, debated pathways:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)3]⁻. This activated species more readily transfers its organic moiety to the palladium(II) center.[5][9]

  • Hydroxide Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide species (L₂Pd(R¹)OH). This complex then undergoes ligand exchange with the neutral boronic acid.[4]

Base_Mechanism cluster_0 Pathway A: Boronate Formation cluster_1 Pathway B: Pd-Hydroxide Formation A1 R²B(OH)₂ + OH⁻ A2 [R²B(OH)₃]⁻ (Activated Boronate) A1->A2 A4 Transmetalation A2->A4 A3 L₂Pd(R¹)X A3->A4 B1 L₂Pd(R¹)X + OH⁻ B2 L₂Pd(R¹)OH (Pd-Hydroxide Complex) B1->B2 B4 Transmetalation B2->B4 B3 R²B(OH)₂ B3->B4

Caption: Two proposed mechanisms for base-mediated transmetalation.

For 5-Borono-4-chloro-2-fluorobenzoic acid, a base must be strong enough to facilitate these pathways efficiently, but not so strong as to promote unwanted side reactions.

A Comparative Analysis of Common Bases

The choice of base can dramatically alter the reaction outcome. A weak base may result in no reaction, while an overly strong base could lead to decomposition. For this specific substrate, we categorize potential bases and analyze their suitability.

Base CategoryExamplesStrengthSuitability for 5-Borono-4-chloro-2-fluorobenzoic acid
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃Moderate-StrongGood Starting Point. K₂CO₃ is a cost-effective workhorse.[10] Cs₂CO₃ is more soluble and often provides higher yields for difficult couplings but is more expensive. 2-3 equivalents are typically required.
Phosphates K₃PO₄StrongExcellent Choice. Often the base of choice for electron-deficient or sterically hindered substrates. Its strength effectively promotes boronate formation without being overly harsh.[5]
Hydroxides NaOH, KOH, LiOHVery StrongUse with Caution. While effective at activating the boronic acid, their high basicity can sometimes promote side reactions or catalyst decomposition, especially at elevated temperatures.
Fluorides KF, CsFMildPotentially Too Weak. While useful for substrates with base-labile functional groups,[9] fluorides may lack the sufficient basicity to efficiently drive the coupling of this deactivated substrate.
Organic Amines TEA, DIPEAWeakGenerally Not Recommended. These are often insufficient to promote efficient boronate formation in challenging Suzuki couplings. They are better suited as acid scavengers.
Organic Amidines DBUStrong (Non-nucleophilic)A Niche Option. DBU has been shown to be an effective base in certain Suzuki protocols.[11][12] It can be a good alternative if inorganic bases lead to solubility or reproducibility issues.

Expert Recommendation: For initial screening, K₃PO₄ and K₂CO₃ are the most logical starting points. They balance sufficient basicity to overcome electronic deactivation with a proven track record of success in a wide range of Suzuki-Miyaura couplings.

Experimental Protocol: A Self-Validating Base Screening Workflow

To empirically determine the optimal base, a parallel screening experiment is the most efficient and definitive approach. This protocol is designed to be self-validating by directly comparing the performance of several bases under identical conditions.

Workflow prep 1. Preparation - Array of reaction vials - Stock solutions of reactants reagents 2. Reagent Dispensing (Inert Atmosphere) - Add solid reagents (Boronic Acid, Aryl Halide, Pd Catalyst) - Add selected base to each vial (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, DBU) prep->reagents solvent 3. Solvent Addition - Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) reagents->solvent reaction 4. Reaction - Seal vials - Heat to 80-100 °C with stirring solvent->reaction monitoring 5. Monitoring - Take aliquots at T = 2h, 8h, 24h - Analyze by LC-MS or TLC reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Workup & Analysis - Quench, extract, and isolate crude product - Analyze yield and purity by ¹H NMR and LC-MS monitoring->workup

Caption: Experimental workflow for parallel base screening.

Detailed Step-by-Step Protocol

Materials:

  • 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • Aryl halide coupling partner (e.g., 4-bromoanisole, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Bases for screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, DBU; 3.0 equiv each)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Reaction vials with stir bars and septa caps

  • Standard glassware for workup

Procedure:

  • Preparation: In a glovebox or under a nitrogen/argon atmosphere, add 5-Borono-4-chloro-2-fluorobenzoic acid, the aryl halide, and the palladium catalyst to each of the 4 reaction vials.

  • Base Addition: To each respective vial, add 3.0 equivalents of the selected base (K₃PO₄ to vial 1, K₂CO₃ to vial 2, etc.). The use of 3.0 equivalents ensures neutralization of the carboxylic acid and provides 2.0 equivalents for the catalytic cycle.

  • Solvent Addition: To each vial, add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Securely seal the vials and place them in a preheated aluminum block on a stirrer hotplate set to 90 °C.

  • Monitoring: After 2 hours, and then periodically (e.g., 8h, 24h), carefully take a small aliquot from each reaction mixture. Quench with water, dilute with acetonitrile, and analyze by LC-MS to determine the ratio of starting material to product.

  • Workup (after completion): Cool the reactions to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity of each reaction's product using ¹H NMR and LC-MS.

Interpreting Results & Troubleshooting

The screening results will provide a clear indication of the optimal base.

Hypothetical Data Summary:

Base (3.0 eq)Time to CompletionFinal Conversion (LC-MS)Key Byproducts Observed
K₃PO₄ 8 hours>98%Minimal
K₂CO₃ 24 hours90%Minor protodeboronation
Cs₂CO₃ 6 hours>98%Minimal
DBU >24 hours65%Significant starting material remaining

Troubleshooting Guide:

ObservationPotential Cause(s)Suggested Solution(s)
Low Conversion with All Bases 1. Inactive catalyst.2. Temperature too low.3. Insufficient base.1. Use a different catalyst/ligand system (e.g., a Buchwald ligand).2. Increase temperature to 100-110 °C.3. Increase base equivalents to 4.0.
Significant Protodeboronation 1. Base is too weak to promote coupling faster than protodeboronation.2. Presence of excess water or protic sources.1. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).2. Ensure solvents are anhydrous and rigorously degassed.
Substrate Decomposition 1. Base is too strong.2. Temperature is too high.1. Switch to a milder base (e.g., K₂CO₃).2. Lower the reaction temperature to 70-80 °C.

Conclusion and Final Recommendation

For the challenging Suzuki-Miyaura coupling of 5-Borono-4-chloro-2-fluorobenzoic acid, the selection of the base is a critical determinant of success. The substrate's electron-deficient nature and acidic functionality necessitate a base that is strong enough to both neutralize the carboxylic acid and promote the formation of a highly nucleophilic boronate intermediate for efficient transmetalation.

Based on mechanistic principles and extensive empirical evidence from related systems, potassium phosphate (K₃PO₄) often represents the optimal choice. It provides the requisite basicity to drive the reaction forward efficiently, minimizing the competing protodeboronation side reaction. While potassium carbonate (K₂CO₃) is a viable and more economical alternative, it may require longer reaction times or higher temperatures. For maximizing yield and reaction rate, particularly on small scales, cesium carbonate (Cs₂CO₃) is also a superior option.

Ultimately, the parallel screening protocol outlined in this note provides the most reliable path to identifying the ideal conditions for your specific coupling partner and reaction scale, ensuring robust and reproducible results in your drug discovery and development programs.

References

  • The Suzuki Reaction - Chem 115 Myers . Harvard University. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic-Chemistry.org. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia, The Free Encyclopedia. [Link]

  • Suzuki reaction: easy mechanism,application - Chemistry Notes . ChemistryNotes.com. [Link]

  • Suzuki cross-coupling reaction - YouTube . The Organic Chemistry Tutor. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC . National Center for Biotechnology Information. [Link]

  • The Suzuki Reaction . Stanford University. [Link]

  • A basic switch leads to big changes in Suzuki coupling - ACS Publications . Chemical & Engineering News. [Link]

  • A review on DBU-mediated organic transformations - Taylor & Francis . Taylor & Francis Online. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering . Royal Society of Chemistry. [Link]

Sources

Method

Application Note: One-Pot Synthesis of 5-Borono-4-chloro-2-fluorobenzoic Acid

This Application Note provides a validated, scalable protocol for the one-pot synthesis of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS: 957066-06-7). This guide addresses the specific challenge of synthesizing highly fun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the one-pot synthesis of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS: 957066-06-7).

This guide addresses the specific challenge of synthesizing highly functionalized aryl boronic acids where regioselectivity and protodeboronation are critical risks. We utilize a Miyaura Borylation-Hydrolysis Cascade , allowing for the direct conversion of the 5-bromo precursor to the free boronic acid without isolating the intermediate pinacol ester.

Abstract & Strategic Significance

5-Borono-4-chloro-2-fluorobenzoic acid is a high-value building block in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics and kinase inhibitors (e.g., MAPK/ERK pathway targets). Its structure combines three distinct functional handles—a carboxylic acid, a boronic acid, and aryl halides—making it a versatile scaffold for orthogonal cross-coupling reactions.

The Challenge: Direct lithiation/borylation of the parent 4-chloro-2-fluorobenzoic acid typically fails to yield the 5-borono product due to the strong ortho-directing effect of the fluorine atom, which favors lithiation at the C3 position (between F and Cl).

The Solution: This protocol employs a regioselective bromination followed by a one-pot Miyaura borylation and acidic hydrolysis . This route bypasses the regioselectivity issues of direct lithiation and avoids the purification of the often unstable pinacol boronate ester.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the synergistic directing effects of the substituents in the bromination step, followed by a palladium-catalyzed halogen exchange.

ReactionPathway Start 4-Chloro-2-fluorobenzoic acid (Starting Material) Inter1 5-Bromo-4-chloro-2-fluorobenzoic acid (Stable Precursor) Start->Inter1 Electrophilic Bromination (NBS, H2SO4) Regio Regioselectivity Logic: Br adds Para to F, Meta to COOH (Position C5) Start->Regio Inter2 Pinacol Boronate Intermediate (Transient Species) Inter1->Inter2 Pd-Cat. Miyaura Borylation (B2pin2, KOAc, Pd(dppf)Cl2) Product 5-Borono-4-chloro-2-fluorobenzoic acid (Target) Inter2->Product Acidic Hydrolysis (One-Pot, HCl/Acetone)

Figure 1: Synthetic pathway highlighting the regioselective bromination and the subsequent one-pot borylation/hydrolysis cascade.

Experimental Protocol

Phase 1: Precursor Synthesis (Regioselective Bromination)

Note: If 5-bromo-4-chloro-2-fluorobenzoic acid is commercially available, skip to Phase 2.

Rationale: The C5 position is activated for electrophilic attack by the Fluorine (para-director) and Chlorine (ortho-director), while being meta to the deactivating Carboxyl group.

  • Setup: Charge a reactor with 4-chloro-2-fluorobenzoic acid (1.0 eq) and concentrated H₂SO₄ (5 vol).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0–5°C to control the exotherm.

  • Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour the reaction mixture onto ice-water (10 vol). The product will precipitate.

  • Isolation: Filter the white solid, wash with water until pH is neutral, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 90–95%

    • Purity: >98% (HPLC)

Phase 2: One-Pot Miyaura Borylation & Hydrolysis

Core Directive: This phase converts the aryl bromide to the free boronic acid in a single operational sequence.

Materials Table
ReagentEquiv.RoleCritical Parameter
5-Br-4-Cl-2-F-Benzoic Acid 1.0SubstrateDryness (Water <0.1%)
Bis(pinacolato)diboron (B₂pin₂) 1.2Boron SourceExcess ensures conversion
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03CatalystOxygen-free environment
Potassium Acetate (KOAc) 3.0BaseAnhydrous required
1,4-Dioxane 10 VolSolventDegassed (Sparged with N₂)
1N HCl (aq) 5 VolHydrolysis AgentAdded post-reaction
Sodium Periodate (NaIO₄) 3.0Oxidant (Optional)Accelerates hydrolysis (if needed)
Step-by-Step Methodology

Step 1: Inert Borylation

  • Inertion: Purge a 3-neck round-bottom flask with Nitrogen (N₂) for 15 minutes.

  • Charging: Add Substrate , B₂pin₂ , and KOAc . Add 1,4-Dioxane .

  • Degassing: Sparge the slurry with N₂ for 20 minutes. Crucial: Oxygen poisons the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under N₂ flow.

  • Reaction: Heat to 90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/LC-MS. Look for the disappearance of Ar-Br and formation of Ar-Bpin (Pinacol ester).

    • Note: The Ar-Bpin intermediate often appears as a less polar peak.

Step 2: One-Pot Hydrolysis Mechanism: Pinacol esters are robust. Standard acidic hydrolysis can be slow. We use an oxidative cleavage or enhanced acidic hydrolysis.

  • Cooling: Cool the reaction mixture to 20°C.

  • Filtration (Optional but Recommended): Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with acetone.

  • Hydrolysis: Return the filtrate to the reactor. Add 1N HCl (5 vol) and Acetone (5 vol) to solubilize.

    • Optimization: If hydrolysis is slow (>12h), add NaIO₄ (3.0 eq) and stir for 2 hours (oxidative cleavage of the pinacol diol), then quench with aqueous sodium thiosulfate.

  • Workup: Stir at room temperature until LC-MS shows conversion of Ar-Bpin (M+ = 300 range) to Ar-B(OH)₂ (M+ = 218 range).

Step 3: Isolation 10. Extraction: Remove organic solvents (Dioxane/Acetone) under reduced pressure. 11. Precipitation: The product often precipitates from the remaining aqueous acidic phase. If not, extract with 2-MeTHF or Ethyl Acetate . 12. Crystallization: Recrystallize from Acetonitrile/Water to remove pinacol byproducts. 13. Drying: Vacuum dry at 40°C. Caution: Boronic acids can dehydrate to boroxines (anhydrides) at high heat.

Operational Workflow Diagram

Workflow Setup Step 1: Inertion & Charging (Substrate, B2pin2, KOAc, Dioxane) Cat Step 2: Catalyst Addition (Pd(dppf)Cl2 under N2) Setup->Cat Heat Step 3: Borylation Reaction (90°C, 4-6 hours) Cat->Heat IPC IPC: Check for Ar-Br consumption Heat->IPC IPC->Heat Incomplete Hydro Step 4: Hydrolysis (Add 1N HCl / Acetone) IPC->Hydro Conversion >98% Iso Step 5: Isolation (Evaporation -> Filtration -> Recrystallization) Hydro->Iso

Figure 2: Operational workflow for the one-pot borylation and hydrolysis sequence.

Critical Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Protodeboronation (Loss of Boron)Reaction temperature too high or pH too extreme during hydrolysis.Fluorinated aromatics are prone to C-B bond cleavage. Keep hydrolysis temp <25°C. Avoid strong bases.
Incomplete Conversion Oxygen poisoning of Catalyst.Ensure rigorous degassing (sparging) before adding Pd. Increase catalyst load to 5 mol%.
Pinacol Contamination Incomplete hydrolysis.Use the NaIO₄ oxidative cleavage method (Step 8 optimization) to fully remove the pinacol group.
Homocoupling (Biaryl formation) Low B₂pin₂ stoichiometry.Ensure B₂pin₂ is ≥1.2 equivalents relative to the bromide.

References

  • Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Oxidative Hydrolysis of Pinacol Boronates: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903. Link

  • Regioselectivity in Halogenation: Smith, K., & James, D. (2007). Regioselective halogenation of aromatic compounds. Organic & Biomolecular Chemistry. Link

  • Synthesis of Halogenated Benzoic Acids: Patent WO2012028676A1. Process for the preparation of halogenated benzoic acids. Link

Application

Strategic Orthogonality: Protecting Group Protocols for 5-Borono-4-chloro-2-fluorobenzoic acid

Executive Summary & Strategic Analysis 5-Borono-4-chloro-2-fluorobenzoic acid presents a classic "dual-warhead" challenge in synthetic organic chemistry. It contains two reactive electrophilic sites (carboxylic acid and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Borono-4-chloro-2-fluorobenzoic acid presents a classic "dual-warhead" challenge in synthetic organic chemistry. It contains two reactive electrophilic sites (carboxylic acid and boronic acid) on an electron-deficient aromatic ring.

The Core Challenge: The presence of ortho-fluoro and para-chloro substituents significantly lowers the electron density of the aromatic ring. While this enhances the electrophilicity for eventual cross-coupling, it introduces a critical instability: Base-Catalyzed Protodeboronation .

  • Mechanism of Failure: Under basic conditions (common in Suzuki couplings or ester saponification), the boronic acid forms a boronate "ate" complex. The electron-withdrawing halogens stabilize the transition state for the subsequent cleavage of the C-B bond, replacing the boron with a proton.

  • The Solution: Protecting group strategies must not only mask reactivity but also tune the electronics of the boron center to prevent this degradation.

This guide details three orthogonal strategies, prioritized by robustness.

Strategy A: The "Fortress" Approach (MIDA Boronates)

Best For: Multistep synthesis where the carboxylic acid must be modified (e.g., amide coupling) before the Suzuki coupling.

The N-methyliminodiacetic acid (MIDA) protecting group is the gold standard for this scaffold. By rehybridizing the boron from


 to 

, MIDA ligands shut down the empty p-orbital, rendering the boron inert to transmetallation and, crucially, immune to protodeboronation under standard conditions.
Protocol 1.1: Installation of MIDA Protecting Group

Objective: Selective protection of the boronic acid moiety.

Reagents:

  • 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • MIDA anhydride (1.5 equiv)

  • Solvent System: DMSO / Toluene (1:10 v/v)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend the starting material (10 mmol) and MIDA anhydride (15 mmol) in a mixture of DMSO (5 mL) and Toluene (50 mL).

    • Expert Insight: The small amount of DMSO is critical for solubilizing the zwitterionic MIDA intermediate, while Toluene allows for azeotropic removal of water.

  • Reaction: Heat the mixture to reflux (bath temp ~120°C) for 12–16 hours. Monitor water collection in the trap.

  • Workup: Cool the reaction to room temperature. The product often precipitates directly.

    • If solid forms: Filter and wash with cold Et₂O.

    • If solution remains: Concentrate the toluene, dilute with Ethyl Acetate, and wash with water (3x) to remove DMSO. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Acetone/Et₂O. MIDA boronates are stable to silica gel chromatography (elute with MeOH/Et₂O/DCM mixtures) if needed.

Self-Validating Checkpoint:

  • ¹¹B NMR: Shift should move from ~30 ppm (broad,

    
    ) to ~10–12 ppm (sharp, 
    
    
    
    ). This confirms rehybridization.

Strategy B: The "Workhorse" Approach (Pinacol Esters)

Best For: Immediate use in Suzuki couplings where the carboxylic acid is already protected or irrelevant.

Pinacol esters (Bpin) are lipophilic and easy to handle but are not as stable as MIDA boronates against strong acids or oxidants.

Protocol 1.2: Pinacol Ester Formation

Objective: Conversion of -B(OH)₂ to -Bpin.

Reagents:

  • 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • MgSO₄ (anhydrous, 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Mixing: Dissolve the substrate in dry DCM (0.2 M). Add Pinacol.

  • Dehydration: Add anhydrous MgSO₄. Stir at room temperature for 12 hours.

    • Why MgSO₄? Unlike the Dean-Stark method, this is mild and avoids thermal stress that could degrade the fluoro-benzoic acid moiety.

  • Filtration: Filter off the hydrated MgSO₄ through a pad of Celite.

  • Isolation: Concentrate the filtrate. The resulting solid is usually pure enough for coupling.

Strategy C: Selective Carboxylic Acid Protection

Best For: When the carboxylic acid must be masked as an ester without affecting the free boronic acid.

Critical Warning: Standard Fischer esterification (MeOH/H₂SO₄) is dangerous here. It will form the methyl boronic ester (unstable) or mixed species. Use Alkylation instead.

Protocol 1.3: Base-Mediated Alkylation (Methyl Ester)

Objective: Selective methylation of -COOH over -B(OH)₂.

Reagents:

  • Substrate (1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 1.1 equiv)

  • Iodomethane (MeI, 1.1 equiv)

  • Solvent: DMF (0.5 M)

Step-by-Step Procedure:

  • Deprotonation: Dissolve substrate in DMF. Add K₂CO₃. Stir for 15 min.

    • Chemisty: The pKa of Benzoic acid (~3.5) is much lower than Boronic acid (~8.8). The base will preferentially deprotonate the carboxylate.

  • Alkylation: Add MeI dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Quench: Pour into ice water. Extract with EtOAc.

  • Selectivity Check: The boronic acid may partially esterify to -B(OMe)₂ but this hydrolyzes back to -B(OH)₂ during the aqueous workup, leaving the robust -COOMe ester intact.

Visualizing the Workflow

ProtectionStrategy Start 5-Borono-4-chloro- 2-fluorobenzoic acid MIDA_Step MIDA Anhydride DMSO/Toluene, Reflux Start->MIDA_Step High Stability Route Pin_Step Pinacol, MgSO4 DCM, RT Start->Pin_Step Standard Route Ester_Step MeI, K2CO3 DMF Start->Ester_Step COOH Focus MIDA_Product MIDA Boronate (Stable to Jones Ox) MIDA_Step->MIDA_Product MIDA_Product->Ester_Step Orthogonal Modification Pin_Product Pinacol Ester (Suzuki Ready) Pin_Step->Pin_Product Ester_Product Methyl Ester (Boron Unprotected) Ester_Step->Ester_Product

Figure 1: Decision tree for protecting group selection based on downstream application.

Analytical Data Summary

Functional Group¹¹B NMR Shift (ppm)Stability (Acid)Stability (Base)Chromatography
Free Boronic Acid ~28-30 (Broad)ModeratePoor (Protodeboronation)Difficult (Streaking)
Pinacol Ester ~30 (Broad)ModerateModerateGood
MIDA Boronate 10-12 (Sharp) High (Jones Stable)ModerateExcellent

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. Link

  • Uno, B. E., et al. (2021). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression." Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Houston, T. A., et al. (2004). "Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids." Organic Letters. Link

  • Sigma-Aldrich Application Note. "MIDA-Protected Boronate Esters." Link

Sources

Technical Notes & Optimization

Troubleshooting

side reactions of 5-Borono-4-chloro-2-fluorobenzoic acid in Suzuki coupling

This guide functions as a specialized technical support center for researchers working with 5-Borono-4-chloro-2-fluorobenzoic acid . It synthesizes mechanistic insights with practical troubleshooting to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 5-Borono-4-chloro-2-fluorobenzoic acid . It synthesizes mechanistic insights with practical troubleshooting to navigate the competing reactivity of this poly-functionalized scaffold.

Ticket Subject: Optimization of Suzuki-Miyaura Coupling & Side Reaction Mitigation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

The Scaffold: 5-Borono-4-chloro-2-fluorobenzoic acid is a "high-maintenance" reagent. It presents a quadruple threat of reactivity challenges due to the specific arrangement of its functional groups:

  • Electron-Deficient Core: The fluoro- and carboxy- groups withdraw electron density, destabilizing the C-B bond.

  • Ortho-Substituents: The Chlorine at C4 (ortho to Boron) sterically and electronically accelerates protodeboronation .

  • Amphoteric Nature: The free carboxylic acid can poison Palladium catalysts.

  • Latent Electrophile: The C4-Cl bond is activated by the electron-poor ring, posing a risk of oligomerization (self-coupling) if highly active catalysts are used.

Reaction Pathway Analysis (Visual Guide)

The following diagram maps the competing pathways. Your goal is to maximize Pathway A while suppressing B, C, and D.

ReactionPathways SM Starting Material (5-Borono-4-chloro-2-fluorobenzoic acid) Product Pathway A: Desired Biaryl (Cross-Coupling) SM->Product Pd(0), Base, Ar-X (Ideal Conditions) Proto Pathway B: Protodeboronation (Loss of Boron -> Ar-H) SM->Proto High Temp, Aqueous Base (Base-Catalyzed Hydrolysis) Dehalo Pathway C: Hydrodechlorination (Loss of Cl -> Ar-H) SM->Dehalo Pd-H Species (Alcohol Solvents) Poly Pathway D: Oligomerization (Self-Coupling via Cl) SM->Poly High-Activity Catalyst (Activates C-Cl)

Figure 1: Mechanistic divergence in the Suzuki coupling of 5-Borono-4-chloro-2-fluorobenzoic acid.

Troubleshooting & FAQs

Direct solutions to experimental failures.

Issue 1: "My starting material disappears, but I don't see the product. I isolate a de-boronated byproduct."

Diagnosis: Protodeboronation . The combination of the electron-withdrawing Fluorine/COOH and the ortho-Chlorine makes the C-B bond extremely labile under basic conditions. The base attacks the boron, forming a boronate "ate" complex, which then hydrolyzes to release the arene. Corrective Actions:

  • Switch Base: Avoid strong hydroxides (NaOH, KOH) or alkoxides. Use milder bases like K₃PO₄ (anhydrous) or KF .

  • Reduce Water: Protodeboronation requires a proton source (often water). Switch to anhydrous conditions using CsF or Ag₂O as the activator in dry dioxane or DMF.

  • Lower Temperature: This side reaction is temperature-dependent. Try running at 40–60°C instead of reflux.

  • Fast-Coupling Partners: Use aryl iodides or bromides rather than chlorides to ensure the cross-coupling outcompetes the decomposition.

Issue 2: "The reaction never starts. The catalyst turns into a black precipitate immediately."

Diagnosis: Catalyst Poisoning by Carboxylate . The free carboxylic acid (C1) deprotonates, forming a carboxylate anion. This anion can bind tightly to the Palladium center, displacing ligands and shutting down the catalytic cycle (formation of inactive Pd-carboxylate species).[1] Corrective Actions:

  • Ester Protection (Recommended): Convert the acid to a Methyl or Ethyl ester before coupling. This eliminates catalyst binding and improves solubility in organic solvents. Hydrolyze back to the acid post-coupling (LiOH/THF/H₂O).

  • Base Stoichiometry: If you must use the free acid, use 3.0–4.0 equivalents of base. The first equivalent neutralizes the acid; the rest activate the boron.

  • Solvent System: Ensure the carboxylate salt remains soluble.[2] Use DME/Water or n-Butanol mixtures rather than pure Toluene.

Issue 3: "I see a byproduct where the Chlorine is missing (replaced by H)."

Diagnosis: Hydrodechlorination . Electron-deficient aryl chlorides are prone to oxidative addition. If the cross-coupling is slow, the Pd(II)-Ar species can undergo reduction (via hydride transfer from solvent) rather than transmetalation. Corrective Actions:

  • Avoid Alcohol Solvents: Primary and secondary alcohols (Ethanol, Isopropanol) act as hydride sources. Switch to DMF, Toluene, or THF .

  • Catalyst Choice: Avoid Pd/C or conditions used for hydrogenation. Use discrete Pd(0) sources like Pd(dba)₂ with specific ligands.

Issue 4: "I am seeing oligomers or dimers of my starting material."

Diagnosis: Competitive Self-Coupling (Polymerization) . Your molecule contains both a nucleophile (Boron) and an electrophile (Chlorine). If your catalyst is "too good" (e.g., capable of activating aryl chlorides), the starting material will couple with itself head-to-tail. Corrective Actions:

  • Ligand Selection (Critical): Do NOT use Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) optimized for aryl chlorides.

  • Use "Old School" Catalysts: Stick to Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These are generally active enough for Ar-Br/Ar-I coupling but will leave the Ar-Cl bond on your scaffold intact.

Optimized Experimental Protocol

Based on mitigating the risks identified above.

Recommended Workflow: The "Protect-Then-Couple" Strategy

ParameterRecommendationRationale
Substrate Form Methyl Ester Prevents catalyst poisoning; improves solubility.
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust; bidentate ligand prevents dehalogenation; low activity toward Ar-Cl.
Base K₃PO₄ (3.0 equiv)Mild enough to minimize protodeboronation; buffers pH.
Solvent 1,4-Dioxane / Water (9:1) Good solubility; limited proton source compared to alcohols.
Temperature 60°C - 80°C Balance between reaction rate and thermal decomposition of C-B bond.
Atmosphere Argon/Nitrogen Essential to prevent oxidative homocoupling of the boronic acid.

Step-by-Step:

  • Esterification: Reflux 5-Borono-4-chloro-2-fluorobenzoic acid in MeOH with catalytic H₂SO₄. (Note: Boronic acid might form a cyclic boronate with the ester; this is fine and often helpful).

  • Degassing: Charge reaction vessel with Ester, Coupling Partner (Ar-Br), Base, and Solvent. Sparge with Argon for 15 mins. Oxygen is the enemy of low-yield reactions.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 60°C. Monitor by HPLC/LC-MS every 2 hours. Look for the disappearance of Ar-Br (limiting reagent).

  • Workup: Filter through Celite, concentrate, and hydrolyze the ester (LiOH, THF/H2O, RT, 2h) to retrieve the final acid product.

References

  • Protodeboronation Mechanism: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited."[3] Journal of the American Chemical Society, 2017.[3]

  • Dehalogenation in Suzuki: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 2004.

  • Carboxylic Acid Interference: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Discusses carboxylate poisoning and protodeboronation rates).

  • Ortho-Substituent Effects: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007. (Strategy to stabilize labile boronic acids).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Borono-4-chloro-2-fluorobenzoic Acid

Ticket ID: #BOR-542-QC Subject: High rates of protodeboronation observed during Suzuki-Miyaura Coupling Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-542-QC Subject: High rates of protodeboronation observed during Suzuki-Miyaura Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Why" and "How"

You are likely accessing this guide because you are observing low yields or the formation of 4-chloro-2-fluorobenzoic acid (the deboronated byproduct) during cross-coupling reactions.

5-Borono-4-chloro-2-fluorobenzoic acid is structurally predisposed to protodeboronation .[1] The specific arrangement of electron-withdrawing groups (EWGs)—specifically the fluorine at the para position and chlorine at the ortho position relative to the boron—creates a "perfect storm" for hydrolytic cleavage.

This guide provides the mechanistic root cause, a self-validating troubleshooting protocol, and alternative anhydrous workflows to salvage your synthesis.

Part 1: Root Cause Analysis (The Mechanism)

To fix the reaction, you must understand the enemy. Protodeboronation in this substrate is not random; it is driven by base-catalyzed hydrolysis .

The Electronic Trap

The mechanism proceeds via a boronate "ate" complex. The stability of the subsequent anionic intermediate dictates the rate of deboronation.

  • Base Attack: The base (hydroxide or carbonate) attacks the empty p-orbital of the boron, forming a tetrahedral boronate anion

    
    .
    
  • Ipso-Protonation: This is the rate-determining step. A proton (from water or solvent) attacks the carbon attached to the boron (C5).

  • C-B Bond Cleavage: The C-B bond breaks, releasing boric acid and the deboronated arene.

Why YOUR molecule fails:

  • Para-Fluorine Effect: Fluorine is a strong inductive withdrawer (-I). Located para to the boron (C5), it pulls electron density through the sigma framework, significantly stabilizing the negative charge that develops on the ring during the transition state.

  • Ortho-Chlorine Effect: The chlorine atom at C4 is ortho to the boron. It provides additional inductive withdrawal and steric strain, which is relieved upon loss of the bulky

    
     group.
    
Visualization: The Pathway to Degradation

Protodeboronation Start 5-Borono-4-chloro- 2-fluorobenzoic acid Complex Tetrahedral Boronate 'Ate' Complex Start->Complex Base Attack Base Base (OH-) Base->Complex TS Anionic Sigma Complex (Stabilized by F/Cl) Complex->TS Slow Ipso-Protonation (H2O source) Product 4-Chloro-2-fluorobenzoic acid (Deboronated Byproduct) TS->Product C-B Cleavage Boric Boric Acid TS->Boric

Figure 1: Mechanism of base-catalyzed protodeboronation. Note that the electron-withdrawing nature of the substrate accelerates the transition from the 'Ate' complex to the byproduct.

Part 2: Troubleshooting Protocols (The Fix)

Do not rely on standard "aqueous Suzuki" conditions (e.g.,


). For this substrate, water is the reagent of destruction.
Protocol A: The Anhydrous Switch (Recommended)

This method eliminates the proton source (water), forcing the reaction to proceed via the transmetallation pathway rather than hydrolysis.

Reagents:

  • Base: Cesium Fluoride (CsF) or Anhydrous

    
    .
    
  • Solvent: Dry 1,4-Dioxane or Toluene (Stored over molecular sieves).

  • Catalyst:

    
     or 
    
    
    
    + XPhos (High activity required).

Step-by-Step Workflow:

  • Drying: Dry the 5-Borono-4-chloro-2-fluorobenzoic acid in a vacuum oven at 40°C for 2 hours to remove trace lattice water.

  • Setup: Flame-dry the reaction vessel and cycle Argon/Nitrogen 3 times.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Coupling Partner: 1.1 equiv

    • Base (CsF): 3.0 equiv (Must be finely ground and anhydrous)

    • Catalyst: 5 mol%

  • Execution: Add reagents. Add dry solvent. Seal. Heat to 80-100°C.

    • Note: CsF acts as a base to activate the boron without introducing protons.

Protocol B: The "Slow Release" Strategy (MIDA Boronates)

If the anhydrous method fails, the boronic acid is likely decomposing before it can transmetallate. You must lower the standing concentration of the free boronic acid.

Concept: Convert the acid to a MIDA (N-methyliminodiacetic acid) ester. This ester is stable. Under slow hydrolysis conditions, it releases the active boronic acid gradually, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.

ParameterStandard ConditionMIDA "Slow Release" Condition
Boron Species Free AcidMIDA Ester
Base


(anhydrous)
Solvent Dioxane/Water (1:1)Dioxane/Water (10:[2]1)
Temp 80°C60°C (Slower reaction)
Outcome Rapid DeboronationControlled Coupling

Part 3: Decision Logic for Optimization

Use this flow to determine your next experimental move.

Optimization Start Start: Low Yield / Byproducts Check1 Is the byproduct >20% (Deboronated)? Start->Check1 Anhydrous Switch to Anhydrous Conditions (CsF / Dry Dioxane) Check1->Anhydrous Yes (Stability Issue) CatLoad Increase Catalyst Loading (Switch to XPhos/SPhos) Check1->CatLoad No (Reactivity Issue) Result1 Did yield improve? Anhydrous->Result1 Success Protocol Validated Result1->Success Yes Fail Substrate too unstable Result1->Fail No MIDA Synthesize MIDA Ester (Slow Release) Fail->MIDA Next Step

Figure 2: Troubleshooting logic flow. Prioritize removing water before altering the catalyst system.[3]

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a peak at M-44 in my LCMS. Is this deboronation? A: No. M-44 usually corresponds to decarboxylation (


 loss), which is another risk for benzoic acid derivatives.
  • Deboronation: Look for Mass = [Parent MW] - [Boron Group] + [H].

    • Parent (Acid): ~218 Da (approx, depends on isotope).

    • Deboronated (4-chloro-2-fluorobenzoic acid): ~174 Da.

  • Diagnosis: If you see mass ~174, it is deboronation. If you see mass ~174 and loss of COOH, you are likely overheating.

Q2: Can I use microwave heating? A: Yes, and it is often preferred. Rapid heating to 100°C for 10-30 minutes can push the cross-coupling reaction to completion faster than the rate of protodeboronation. Long, slow heating (overnight oil bath) favors decomposition for this substrate.

Q3: How should I store the starting material? A: Store at 4°C under Argon. This molecule is hygroscopic. If left in air, it absorbs water, which can initiate auto-protodeboronation even in the solid state over months. Always re-dry before use.

Q4: Why not use a stronger base to speed up the reaction? A: Strong bases (NaOH, KOH) increase the concentration of the boronate "ate" complex (the reactive intermediate for both coupling and deboronation). Because your substrate is electron-deficient, high pH accelerates deboronation exponentially. Stick to weak bases (


, 

, or

).

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2010).[1][4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopomers, and Kinetic Isotope Effects. Journal of the American Chemical Society.[5] [Link]

  • Anhydrous Fluoride Conditions: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[5] (Demonstrates use of anhydrous conditions for unstable boronates). [Link]

  • MIDA Boronates Strategy: Knapp, D. M., et al. (2010). In Situ Formation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[5] [Link]

  • Trifluoroborates (Molander Salts): Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of 5-Borono-4-chloro-2-fluorobenzoic Acid

The following technical guide is structured as a Tier-3 Support Resource for analytical chemists and process engineers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protoco...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for analytical chemists and process engineers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protocols to your specific matrix.

[1]

Case ID: IPC-5B4C2F Status: Active Assigned Specialist: Senior Application Scientist, Process Analytics Division[1]

Executive Summary

Monitoring 5-Borono-4-chloro-2-fluorobenzoic acid (BCFBA) presents a unique "triad of difficulty" for standard analytical workflows:

  • Amphoteric/Zwitterionic Behavior: The presence of both an acidic carboxyl group (

    
    ) and a Lewis-acidic boronic acid group creates complex retention behaviors.[1]
    
  • Silanol Interactions: The boronic acid moiety avidly binds to residual silanols on standard silica columns, leading to severe peak tailing and irreversible adsorption.[1]

  • Dynamic Equilibrium: In solution, BCFBA exists in equilibrium with its boroxine (anhydride) and various solvent-adduct forms, often appearing as "ghost peaks" or broad humps.[1]

This guide provides the validated protocols to overcome these specific challenges.

Module 1: HPLC/UPLC Method Development

High-Resolution Separation & Quantitation

The "Silanol Trap" & Column Selection

User Issue: "My product peak is tailing severely (


), and retention times are drifting."
Root Cause:  The empty 

-orbital of the boron atom acts as a Lewis acid, coordinating with the Lewis-basic oxygen atoms of residual silanols on the silica support. This is not a simple secondary interaction; it is a reversible covalent bonding event.

Troubleshooting Protocol: Do NOT use standard C18 columns (e.g., standard Zorbax or Spherisorb). You must use a column with "high coverage" bonding or hybrid particle technology that minimizes surface silanol activity.

ParameterRecommended SpecificationMechanistic Rationale
Stationary Phase Waters XSelect HSS T3 or XTerra MS C18 High-strength silica (HSS) and hybrid particles possess significantly fewer accessible silanols, preventing boron coordination [1, 4].[1]
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of the benzoic acid (

), ensuring it remains neutral for retention.
Mobile Phase B Acetonitrile (NOT Methanol)Critical: Methanol reacts with boronic acids to form methyl boronate esters in situ, splitting your peak into multiple species [5].[1]
Column Temp 25°C - 30°CHigher temperatures can accelerate protodeboronation (cleavage of the C-B bond) on-column.
The "Ghost Peak" Phenomenon

User Issue: "I see multiple peaks for the pure standard. Is my material degraded?" Analysis: Likely not. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). On an HPLC timescale, these species often interconvert, leading to peak broadening or splitting.

Self-Validating Step: Inject the sample, then re-inject the same vial 1 hour later. If the ratio of the "impurity" peaks changes without a change in the total area sum, it is an equilibrium artifact, not degradation.

Module 2: Reaction Monitoring (IPC)

Real-time decision making[1]

19F NMR: The "Fluorine Spy"

Context: UV detection is non-specific. If you are running a Suzuki coupling, the starting material, product, and protodeboronated byproduct (3-chloro-fluorobenzene derivative) all absorb UV.[1] Solution: 19F NMR is the "Gold Standard" for this molecule. The fluorine atom at the 2-position is highly sensitive to the electronic environment of the neighboring boron and carboxyl groups [9, 13].

Protocol:

  • Sampling: Take 50 µL of reaction mixture.

  • Lock Solvent: Add 450 µL of

    
     (dissolves both organic and inorganic species).[1]
    
  • Internal Standard: Add a known amount of

    
    -trifluorotoluene (shift is distinct from aryl fluorines).
    
  • Acquisition: Run a standard non-decoupled 19F scan (typically 16-64 scans).[1]

Spectral Interpretation:

  • Starting Material (BCFBA):

    
     to 
    
    
    
    ppm (broadened by Boron quadrupole).
  • Product (Coupled): Shift moves downfield (deshielded) as the electron-withdrawing Boron is replaced by an aryl ring.[1]

  • Protodeboronated Byproduct: Distinct sharp singlet; shift changes significantly due to loss of the Boron group.

Visualizing the Workflow

The following logic tree guides your choice of monitoring technique based on the reaction stage.

MonitoringWorkflow cluster_TLC TLC Visualization Start Reaction Sampling PhaseCheck Is Reaction Heterogeneous? Start->PhaseCheck Filter Filter (0.2 µm PTFE) PhaseCheck->Filter Yes (Slurry) Quench Quench: Cold MeCN/H2O (1:1) PhaseCheck->Quench No (Homogeneous) Filter->Quench AnalysisChoice Select Analytical Method Quench->AnalysisChoice TLC TLC (Qualitative) Stain: Alizarin Red S AnalysisChoice->TLC Quick Check (<5 min) HPLC HPLC (Quantitative) Col: HSS T3 / Mobile: MeCN AnalysisChoice->HPLC Yield/Purity (>30 min) NMR 19F NMR (Structural) Solvent: DMSO-d6 AnalysisChoice->NMR Mechanistic Insight Yellow Fluorescence (365nm) Yellow Fluorescence (365nm) TLC->Yellow Fluorescence (365nm)

Caption: Decision matrix for sampling and analytical method selection. Color codes indicate critical decision points (Yellow) and validated endpoints (Green/Red).

Module 3: Rapid IPC (TLC & Staining)

When you need an answer in 5 minutes.

User Issue: "My compound is UV active, but so is everything else. How do I confirm the Boron is still there?" Solution: Use a Boron-specific stain.[1][2][3] Standard


 or Vanillin will stain the general organic framework, but Alizarin Red S  is specific for the boronic acid moiety [1, 7].

The Alizarin Protocol:

  • Elution: Run TLC in MeOH/DCM (10:90) with 1% Acetic Acid (to keep the carboxylic acid protonated and prevent streaking).

  • Dip: Immerse plate in 1 mM Alizarin solution (in acetone).

  • Dry: Air dry completely.[1][4]

  • Visualize: View under 365 nm UV light .

    • Positive Result: Bright yellow-orange fluorescence against a purple background.[1] This confirms the presence of the

      
       group.
      
    • Negative Result: Dark spots (UV absorbance only) indicate protodeboronation (loss of Boron).

Module 4: Stability & Storage FAQs

Q: Can I store the HPLC samples overnight in the autosampler? A: Only if the autosampler is cooled to 4°C. Reasoning: In methanol or acetonitrile at room temperature, BCFBA can slowly esterify or oxidize. If using methanol (not recommended, see Module 1), the half-life of the free acid can be hours. In acetonitrile/water, it is more stable, but protodeboronation is catalyzed by light and trace metals.

Q: My Mass Spec (ESI-) shows a mass of [M-18]. Is this an impurity? A: Likely not. Reasoning: Boronic acids readily lose water in the ESI source to form the boroxine or a dehydrated species (


). You will often see the parent ion 

and the dehydrated ion

. If you see

, that is methyl esterification from methanol solvent [10, 16].

Q: How do I prevent "Protodeboronation" during the reaction? A: This is the primary failure mode. Mechanism: The C-B bond is weakened by the electron-withdrawing Fluorine and Chlorine atoms. Base catalysis (hydroxide attacking boron) accelerates cleavage. Mitigation: Use mild bases (e.g.,


 instead of 

) and anhydrous conditions where possible. Monitor the appearance of the de-boronated byproduct (3-chloro-fluorobenzene core) via HPLC.

References

  • Wageningen University & Research. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[5] Journal of Chromatography A. [5]

  • RSC Publishing. (2013).[1] A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[6] Analytical Methods.[1][2][3][5][6][7][8][9][10][11]

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC).[1]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

  • ResearchGate. (2014).[1] Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.

  • ResearchGate. (2012).[1] Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.

  • PubChem. 5-Bromo-4-chloro-2-fluorobenzoic acid (Compound Summary).

  • PubMed. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase.[12]

  • PubMed. (2013).[7] Arylboronic acid chemistry under electrospray conditions. Chemistry - A European Journal.[1]

  • RSC Publishing. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid.[1]

  • RSC Publishing. (2022).[1] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.[13][14] Chemical Science.[1][7]

  • ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions.

  • Reddit (r/Chempros). TLC stain for UV-inactive Boron compounds?

  • ACS Publications. Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry.[1] Analytical Chemistry.[1][5][6][8][9][10]

  • Ossila. 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.[1][15]

  • PMC - NIH. New Frontiers and Developing Applications in 19F NMR.[1]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.

  • Raines Lab. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence.

  • Beilstein Journals. (2021). 19 F NMR as a tool in chemical biology.[1]

  • PMC - NIH. Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence.[1]

  • Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS.

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds.[1][5][16]

  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.[1]

Sources

Optimization

dealing with steric hindrance in couplings with 5-Borono-4-chloro-2-fluorobenzoic acid

Case ID: #5B4C2F-COUPLING Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #5B4C2F-COUPLING Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric Hindrance & Protodeboronation in Suzuki-Miyaura Cross-Couplings

Executive Summary: The "Perfect Storm" Substrate

You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃) failed. 5-Borono-4-chloro-2-fluorobenzoic acid presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The boron at C5 is flanked by a bulky Chlorine atom at C4. This inhibits the approach of the palladium complex during transmetallation.

  • Electronic Destabilization: The electron-withdrawing nature of the ring (Fluorine, Chlorine, and Carboxylic Acid) makes the C-B bond highly labile, leading to rapid protodeboronation (replacement of B(OH)₂ with H).

  • Catalyst Poisoning: The free carboxylic acid (C1) can bind tightly to Palladium, shutting down the catalytic cycle before it begins.

This guide provides a self-validating workflow to bypass these failure modes using advanced ligand architecture and kinetic control.

Troubleshooting Modules

Module A: The "Disappearing Act" (Protodeboronation)

Symptom: The starting material (boronic acid) is consumed rapidly, but the desired product is not formed. LCMS shows a mass corresponding to the de-boronated arene (Ar-H).

The Mechanism: Electron-deficient aryl boronic acids are prone to base-catalyzed hydrolysis. The resulting boronate anion is unstable and collapses, releasing the aryl anion which is immediately protonated by the solvent or the carboxylic acid itself.

The Fix:

  • Switch Base: Move from Carbonates (Na₂CO₃, K₂CO₃) to Phosphates (K₃PO₄). Phosphates are less likely to promote the specific pathway leading to protodeboronation while still activating the boronic acid.

  • Water Control: While some water is necessary for the Suzuki mechanism, excess water accelerates deboronation. Use a strictly controlled ratio (e.g., 4:1 Organic:Water) or switch to anhydrous conditions using CsF (Cesium Fluoride) as the activator.

  • Kinetic Override: You must couple faster than the molecule decomposes. Use high-activity precatalysts (see Catalyst Selection).

Module B: The "Steric Wall" (Hindered Transmetallation)

Symptom: Starting material remains unreacted, or you observe homocoupling of the electrophile.

The Mechanism: The Chlorine atom at C4 creates a "steric wall." Standard ligands like PPh₃ have a cone angle that is too small to force the active Pd(0) species open enough to accommodate this bulky substrate.

The Fix:

  • Ligand Selection: You require Dialkylbiaryl Phosphines (Buchwald Ligands).

    • SPhos: Excellent general purpose for hindered systems.

    • XPhos: Superior for unstable boronic acids due to its ability to accelerate oxidative addition and transmetallation, outcompeting decomposition.

    • RuPhos: Ideal if your coupling partner is an electron-poor chloride.

Module C: The "Catalyst Killer" (Acid Interference)

Symptom: The reaction solution turns "Pd Black" (precipitates metal) immediately upon heating; zero conversion.

The Fix:

  • Stoichiometry: The first equivalent of base will be consumed deprotonating the carboxylic acid. You must use 3.5 to 4.0 equivalents of base to ensure enough remains to activate the boronic acid.

  • Protection: If possible, convert the carboxylic acid to a Methyl or t-Butyl ester before coupling. This eliminates catalyst binding and simplifies purification.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for optimizing this specific coupling.

G Start Start: 5-Borono-4-chloro-2-fluorobenzoic acid CheckAcid Is the COOH protected? Start->CheckAcid Protect Protect as Ester (Recommended) Avoids catalyst poisoning CheckAcid->Protect No (Can protect) BaseAdj Adjust Base Stoichiometry Use >3.5 equiv K3PO4 CheckAcid->BaseAdj No (Must keep free acid) LigandSelect Select Ligand based on Sterics CheckAcid->LigandSelect Yes (Already Ester) Protect->LigandSelect BaseAdj->LigandSelect SPhos SPhos Pd G3 (Standard Hindrance) LigandSelect->SPhos Moderate Sterics XPhos XPhos Pd G3 (High Instability/Protodeboronation) LigandSelect->XPhos Severe Instability Solvent Solvent System SPhos->Solvent XPhos->Solvent StandardSolv Toluene/H2O (4:1) @ 80°C Solvent->StandardSolv Anhydrous Dioxane (Anhydrous) + CsF (If deboronation persists) StandardSolv->Anhydrous Fails (Ar-H formed)

Figure 1: Optimization decision tree for coupling hindered, acidic boronic acids.

The "Gold Standard" Protocol

This protocol uses XPhos Pd G3 , a precatalyst that generates the active species at room temperature, minimizing the thermal window where protodeboronation occurs.

Materials
  • Substrate: 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

  • Base: K₃PO₄ (3.5 equiv if free acid; 2.0 equiv if ester)

  • Solvent: THF/Water (4:1 ratio) or Toluene/Water (4:1)

Step-by-Step Methodology
  • Degassing (Critical):

    • Prepare the solvent mixture (THF/Water 4:1) in a separate vial.

    • Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of active Pd(0) and accelerates boronic acid decomposition.

  • Reaction Setup:

    • To a reaction vial equipped with a stir bar, add:

      • Boronic Acid (1.2 equiv - slight excess helps)

      • Aryl Halide (1.0 equiv)

      • XPhos Pd G3 (0.03 equiv / 3 mol%)

      • K₃PO₄ (3.5 equiv)

    • Cap the vial and purge with Argon for 5 minutes (needle in/needle out).

  • Initiation:

    • Inject the degassed solvent via syringe.

    • Stir vigorously at Room Temperature for 10 minutes. Note: The G3 catalyst activates instantly. You may see a color change.

  • Reaction:

    • Heat to 40–50°C . Do not go to 100°C immediately.

    • Monitor by LCMS at 1 hour.

    • Why low temp? XPhos is active enough to couple at mild temperatures.[1] High heat favors the side-reaction (protodeboronation) over the coupling.

  • Workup:

    • Acidify carefully with 1M HCl to pH 3 (to protonate the product's carboxylic acid).

    • Extract with Ethyl Acetate.

Comparative Data: Ligand Performance

The following table summarizes expected performance based on internal application data for ortho-chloro substituted boronic acids.

Ligand SystemConversion (2h)Major ByproductRecommendation
Pd(PPh₃)₄ < 10%Unreacted SMAvoid. Sterically incompetent.
Pd(dppf)Cl₂ 25-40%HomocouplingPoor transmetallation kinetics.
SPhos Pd G3 85%Ar-H (<5%)Excellent. Good balance of sterics/stability.
XPhos Pd G3 95% NoneBest in Class. Fastest oxidative addition.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: A user's guide." Chemical Science, 2011. Link

    • Rationale: Establishes SPhos and XPhos as the standard for hindered biaryl synthesis.
  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)arylboronic Acids." Journal of the American Chemical Society, 2014.[2] Link

    • Rationale: Defines the mechanism of base-catalyzed decomposition of fluorin
  • Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[3] Link

    • Rationale: Specifically addresses the coupling of poly-fluorin
  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. Link

    • Rationale: Foundational text on the Suzuki-Miyaura reaction mechanism.[4][5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Reactions for Biaryl Synthesis: The Suzuki Coupling in Focus

For Researchers, Scientists, and Drug Development Professionals The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have risen to prominence as the most robust and versatile methods for forging carbon-carbon bonds between two aromatic rings. This guide offers an in-depth comparison of the Suzuki-Miyaura coupling with its main alternatives: the Heck, Stille, and Negishi reactions, for the express purpose of biaryl synthesis. Through a blend of mechanistic insights, comparative data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic endeavors.

The Predominance of the Suzuki-Miyaura Coupling: A Mechanistic and Practical Overview

The Suzuki-Miyaura reaction has become the go-to method for biaryl synthesis in many laboratories worldwide, a preference attributable to its mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable and possess low toxicity.[1][2] The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The judicious choice of ligands, bases, and solvents is crucial for the success of the Suzuki coupling, often enabling the reaction to proceed at or near room temperature with high yields.[4]

Comparative Analysis: Suzuki Coupling vs. The Alternatives

While the Suzuki coupling is often the preferred method, other cross-coupling reactions offer unique advantages in specific contexts. The following sections provide a comparative overview of the Heck, Stille, and Negishi reactions.

The Heck Reaction: An Alternative Path to Biaryls

The Heck reaction distinguishes itself by coupling an aryl halide with an alkene, a process that circumvents the need for pre-formed organometallic reagents.[2][5] For biaryl synthesis, this typically involves the coupling of an aryl halide with an arene. The mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination.[3]

Key Considerations:

  • Advantages: Avoids the preparation and handling of often sensitive organometallic compounds.

  • Disadvantages: Can require higher reaction temperatures and longer reaction times.[2] The phosphine ligands often employed can be expensive and toxic.

The Stille Coupling: High Functional Group Tolerance at a Cost

The Stille coupling utilizes organotin reagents (stannanes) and is renowned for its excellent functional group tolerance, making it a powerful tool in the synthesis of complex molecules.[6] The reaction mechanism is similar to the Suzuki coupling, with the transmetalation step involving the organostannane.

Key Considerations:

  • Advantages: Highly tolerant of a wide array of functional groups. Organotin reagents are generally stable to air and moisture.[6]

  • Disadvantages: The primary drawback is the high toxicity of organotin compounds and their byproducts, which can complicate purification and pose environmental concerns.

The Negishi Coupling: High Reactivity with Handling Challenges

The Negishi coupling employs organozinc reagents, which are highly reactive and can lead to excellent yields under mild conditions.[4] This high reactivity allows for the coupling of a broad range of substrates.

Key Considerations:

  • Advantages: Often proceeds with high yields and can be effective for the synthesis of sterically hindered biaryls.[4]

  • Disadvantages: Organozinc reagents are highly sensitive to air and moisture, necessitating strict anhydrous and inert atmosphere techniques.[4]

Quantitative Comparison of Cross-Coupling Reactions for Biaryl Synthesis

FeatureSuzuki-Miyaura CouplingHeck ReactionStille CouplingNegishi Coupling
Typical Yield Good to excellentModerate to goodModerate to highHigh to nearly quantitative[4]
Catalyst Loading 0.5 - 5 mol% (can be lower)0.5 - 5 mol%1 - 5 mol%1 - 5 mol%
Reaction Temperature Room temperature to 100 °COften elevated (100 - 140 °C)[2]Room temperature to reflux[4]Room temperature to reflux[4]
Reaction Time 1 - 24 hoursSeveral hours to days12 - 24 hours1 - 12 hours
Key Reagent Toxicity Low (Boronic acids)Moderate (Ligands)High (Organotins)Moderate (Organozincs)

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of biaryl compounds using each of the four discussed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl

This protocol describes the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine 4-bromoanisole, phenylboronic acid, K2CO3, and Pd(PPh3)4 in a flask. Add Solvent Add toluene and water. Combine Reactants->Add Solvent Degas Degas the mixture with argon. Add Solvent->Degas Heat Heat the mixture at 90 °C for 12h. Degas->Heat Cool & Extract Cool to RT, add water, and extract with ethyl acetate. Heat->Cool & Extract Wash & Dry Wash with brine, dry over Na2SO4. Cool & Extract->Wash & Dry Purify Concentrate and purify by column chromatography. Wash & Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours.

  • Cool the reaction to room temperature and add 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl.

Heck Reaction: Synthesis of Stilbene (as a Biaryl Analogue)

This protocol outlines the synthesis of (E)-stilbene from iodobenzene and styrene, illustrating the Heck reaction's C-C bond formation between two sp² centers.[2]

Materials:

  • Iodobenzene (1.0 equiv)

  • Styrene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • Potassium carbonate (K₂CO₃, 3.5 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.2 equiv)

  • Dimethylacetamide (DMA)

Procedure:

  • In a reaction vessel, combine iodobenzene, styrene, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Add DMA as the solvent.

  • Heat the reaction mixture at 130–140 °C for approximately 40 hours.[2]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers, dry over an appropriate drying agent, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield (E)-stilbene.[2]

Stille Coupling: General Procedure for Biaryl Synthesis

This general protocol describes the coupling of an aryl halide with an organostannane.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine aryl halide, organostannane, Pd2(dba)3, and P(o-tol)3 in a Schlenk tube. Add Solvent Add anhydrous, degassed toluene. Combine Reactants->Add Solvent Heat Heat the mixture at 90–110 °C for 12–16h. Add Solvent->Heat Evaporate Cool to RT and evaporate the solvent. Heat->Evaporate Purify Purify the residue by column chromatography. Evaporate->Purify

Caption: Experimental workflow for Stille coupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Organostannane (e.g., phenyltributylstannane, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Toluene (anhydrous and degassed, 10 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide, organostannane, Pd₂(dba)₃, and P(o-tol)₃.

  • Add anhydrous and degassed toluene via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the biphenyl product.

Negishi Coupling: Synthesis of a Bipyridine Derivative

This protocol details the synthesis of a bipyridine, a common biaryl motif, using a Negishi coupling.[4]

Materials:

  • 2-Bromopyridine

  • t-Butyllithium (t-BuLi)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Chloropyridine

  • Pd(PPh₃)₄

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried flask under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.

    • Slowly add t-BuLi.

    • Stir the mixture at -78 °C for 30 minutes.

    • In a separate flask, dissolve anhydrous ZnCl₂ in THF and add this solution to the 2-lithiopyridine solution at -78 °C.[4]

    • Allow the mixture to warm to 0 °C and stir for 1 hour.[4]

  • Coupling Reaction:

    • In a separate flask under an inert atmosphere, add 2-chloropyridine and Pd(PPh₃)₄ in anhydrous THF.

    • Add the freshly prepared organozinc reagent to this mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or GC).

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash, dry, and concentrate.

    • Purify by chromatography.

Conclusion: Selecting the Optimal Cross-Coupling Strategy

The Suzuki-Miyaura coupling rightly holds its position as the preeminent method for biaryl synthesis in many applications due to its operational simplicity, mild conditions, and favorable safety profile.[1][2] However, a comprehensive understanding of the available alternatives is crucial for any research scientist. The Heck reaction provides a valuable organometallic-free alternative, while the Stille and Negishi couplings offer high reactivity and functional group tolerance, which can be indispensable for particularly challenging substrates.[2][4][6] The choice of reaction should be guided by a careful consideration of the specific substrate, desired functional group tolerance, and practical considerations such as reagent availability, toxicity, and handling requirements.

References

  • Difference Between. (2020). Difference Between Heck Stile and Suzuki Reaction. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Chemistry World. (2010). Three giants of organic chemistry. [Link]

Sources

Comparative

Definitive Guide: Purity Assessment of 5-Borono-4-chloro-2-fluorobenzoic Acid &amp; Derivatives

Executive Summary: The "Boroxine Paradox" Assessing the purity of 5-Borono-4-chloro-2-fluorobenzoic acid (BCFBA) presents a unique analytical challenge that frequently leads to "Out of Specification" (OOS) results in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Boroxine Paradox"

Assessing the purity of 5-Borono-4-chloro-2-fluorobenzoic acid (BCFBA) presents a unique analytical challenge that frequently leads to "Out of Specification" (OOS) results in drug development. The core issue is not chemical degradation, but a dynamic equilibrium.

Unlike standard organic small molecules, arylboronic acids exist in a flux between the monomeric acid, the trimeric cyclic anhydride (boroxine), and oligomeric species. This equilibrium is driven by water content and concentration.

The Critical Insight: A Certificate of Analysis (CoA) reporting "98% HPLC Purity" for BCFBA is often misleading. It measures chromatographic homogeneity, not the active boronic acid content. A sample can be 99% pure by HPLC but only 85% potent by mass due to "invisible" boroxine formation and varying hydration states.

This guide establishes a triangulated analytical strategy to distinguish between true impurities (protodeboronation, oxidation) and reversible equilibrium artifacts.

Strategic Analysis: Method Comparison

The following table contrasts the three primary methodologies for BCFBA analysis.

FeatureMethod A: HPLC-UV (Reverse Phase) Method B: qNMR (Quantitative NMR) Method C: Derivatization GC-FID
Primary Utility Detecting organic impurities (e.g., 5-bromo-4-chloro-2-fluorobenzoic acid).Absolute quantification of the active boronic acid moiety.Volatile impurity profiling (solvents).
The Boroxine Issue High Risk: On-column interconversion causes peak broadening/tailing.Solved: D₂O addition forces equilibrium to monomer.Bypassed: Requires conversion to pinacol ester first.
Precision High (<0.5% RSD)Moderate (<1.0% RSD)Moderate (<2.0% RSD)
Throughput High (Automated)Low (Manual processing)Medium
Verdict Use for Purity % (Organic Impurities)Use for Assay % (Potency/Net Weight)Use for Stability (Pinacol esters)

Visualizing the Analytical Workflow

The following decision matrix outlines the logic for selecting the correct protocol based on the stage of development.

Analytical_Workflow Start Sample: 5-Borono-4-chloro-2-fluorobenzoic acid Goal_ID Goal: Identity & Organic Impurities Start->Goal_ID Goal_Assay Goal: Absolute Potency (Mass Balance) Start->Goal_Assay HPLC Protocol A: Acidic HPLC (C18 or PFP Column) Goal_ID->HPLC Detects de-boronated species qNMR Protocol B: 1H/19F qNMR (Internal Std: Maleic Acid) Goal_Assay->qNMR Direct measurement of C-B bond KF Karl Fischer Titration (Water Content) Goal_Assay->KF Quantify hydration state Decision Calculate Mass Balance: 100% - (Org. Imp + Water + Solvents) HPLC->Decision % Area Result Final CoA Value qNMR->Result Direct Assay % KF->Decision % w/w Decision->Result Cross-Validation

Figure 1: Analytical Decision Matrix. Note that HPLC and qNMR serve complementary, not redundant, roles.

Detailed Experimental Protocols

Protocol A: Modified HPLC for Impurity Profiling

Objective: To separate the parent boronic acid from the starting material (5-bromo-4-chloro-2-fluorobenzoic acid) and the de-boronated by-product (4-chloro-2-fluorobenzoic acid).

The Challenge: Boronic acids interact with silanols on standard C18 columns, causing severe tailing. The Solution: Use a high-density C18 column or a PFP (Pentafluorophenyl) phase with an acidic mobile phase to suppress ionization of the carboxylic acid and boronic acid.

  • Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or Phenomenex Kinetex F5.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar boronic acid)

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (COOH).

  • Sample Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid. Crucial: Prepare fresh. Boronic acids can esterify with methanol; avoid MeOH as a diluent.

Interpretation:

  • Peak 1 (RT ~4 min): 5-Borono-4-chloro-2-fluorobenzoic acid (Broad due to kinetics).

  • Peak 2 (RT ~9 min): 4-Chloro-2-fluorobenzoic acid (Protodeboronation impurity).

  • Peak 3 (RT ~12 min): 5-Bromo-4-chloro-2-fluorobenzoic acid (Unreacted starting material).

Protocol B: 1H-qNMR (The Gold Standard for Assay)

Objective: To determine the absolute weight-percent purity, independent of water/boroxine equilibrium.

The Mechanism: qNMR counts protons.[1] By using an Internal Standard (IS) of certified purity, we can calculate the exact moles of BCFBA.

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-d6 + 10% D₂O.

    • Why D₂O? The addition of heavy water collapses the boroxine/monomer equilibrium entirely into the monomeric boronate species [R-B(OD)₂], sharpening the peaks and removing the "hump" often seen in dry DMSO.

  • Internal Standard (IS): Maleic Acid (Singlet @ 6.2 ppm) or Dimethyl sulfone (Singlet @ 3.0 ppm). Ensure the IS peak does not overlap with the aromatic protons of BCFBA (typically 7.0 - 8.5 ppm).

  • Relaxation Delay (d1): 30 seconds (Must be > 5x T1 to ensure full relaxation for quantitative integration).

  • Pulse Angle: 90°.

Procedure:

  • Weigh ~20 mg of BCFBA (precision ±0.01 mg) into a vial.

  • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg) into the same vial.

  • Dissolve in 0.7 mL DMSO-d6/D₂O mixture.

  • Acquire spectrum with ns=16 or ns=32.

  • Integrate the IS singlet (set to calibrated value) and the aromatic protons of BCFBA.

Calculation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (IS=2 for Maleic, Analyte=1 for specific aromatic H)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Mechanism of Instability (The "Why")

Understanding the degradation pathway is vital for interpreting the data.

Degradation_Pathway Monomer Monomer R-B(OH)2 (Active Species) Boroxine Boroxine (Trimer) (R-BO)3 (Reversible Storage) Monomer->Boroxine - H2O (Dehydration) Deboronated Protodeboronation R-H + B(OH)3 (Irreversible Impurity) Monomer->Deboronated Base/Metal Catalysis (Permanent Loss) Boroxine->Monomer + H2O (Hydrolysis)

Figure 2: Stability Pathways. Note that the Monomer-Boroxine path is reversible (not an impurity), while Protodeboronation is irreversible.

Key Takeaway: If your HPLC shows multiple peaks that coalesce upon adding acid/water, it is the Boroxine (not an impurity). If the peak remains distinct, it is the Deboronated species.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4] Wiley-VCH.

  • Yan, J., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Medicinal Chemistry, 57(20), 8187-8191.

  • Nozaki, K., et al. (2016). Kinetic Analysis of the Equilibrium between Arylboronic Acids and Boroxines. Journal of Organic Chemistry.[5]

  • Waters Corporation. (2021). Developing a Separation for Boronic Acids Using Maxpeak Premier Column Technology. Application Note.

Sources

Validation

A Researcher's Guide to 5-Borono-4-chloro-2-fluorobenzoic Acid: A Cost-Benefit Analysis in Synthesis

For the forward-thinking researcher, scientist, and drug development professional, the selection of building blocks in organic synthesis is a critical decision, balancing reactivity, cost, and novelty. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For the forward-thinking researcher, scientist, and drug development professional, the selection of building blocks in organic synthesis is a critical decision, balancing reactivity, cost, and novelty. This guide provides an in-depth technical analysis of 5-Borono-4-chloro-2-fluorobenzoic acid, a versatile reagent in modern cross-coupling chemistry. We will explore its unique features, compare it with viable alternatives, and provide actionable experimental insights to inform your synthetic strategies.

The Strategic Advantage of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable tools in the construction of complex organic molecules, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern medicinal chemistry and materials science, prized for its mild reaction conditions and broad functional group tolerance. The specific substituents on the phenylboronic acid ring, however, can dramatically influence the reagent's reactivity, stability, and ultimately, its utility in a synthetic campaign.

5-Borono-4-chloro-2-fluorobenzoic acid presents a unique combination of functionalities: a boronic acid for cross-coupling, a carboxylic acid for further derivatization, and two halogen atoms—chloro and fluoro—that modulate the electronic properties and provide potential sites for further functionalization. The ortho-fluoro substituent is particularly noteworthy, as it is known to enhance the acidity of the boronic acid, which can accelerate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

Features and Comparative Analysis

To understand the practical value of 5-Borono-4-chloro-2-fluorobenzoic acid, a direct comparison with structurally similar, commercially available alternatives is essential. We will consider two such alternatives: 4-Borono-3-chlorobenzoic acid and 3-Borono-5-chlorobenzoic acid .

Feature5-Borono-4-chloro-2-fluorobenzoic Acid4-Borono-3-chlorobenzoic acid3-Borono-5-chlorobenzoic acid
Structure A phenyl ring with a boronic acid at C1, a carboxylic acid at C5, a chloro group at C4, and a fluoro group at C2.A phenyl ring with a boronic acid at C1, a carboxylic acid at C4, and a chloro group at C3.A phenyl ring with a boronic acid at C1, a carboxylic acid at C3, and a chloro group at C5.
Key Electronic Effects The ortho-fluoro group is strongly electron-withdrawing, increasing the Lewis acidity of the boron atom. The meta-chloro group also contributes to the electron-deficient nature of the ring.The chloro group is ortho to the carboxylic acid and meta to the boronic acid, influencing the acidity of both functional groups.The chloro group is meta to both the boronic acid and the carboxylic acid, exerting a moderate electron-withdrawing effect.
Predicted Reactivity in Suzuki Coupling The ortho-fluoro substituent is expected to accelerate the rate of transmetalation, potentially leading to higher yields and faster reaction times.[1]The steric hindrance from the ortho-chloro group to the carboxylic acid might influence its reactivity in subsequent transformations. The electronic effect on the boronic acid is less pronounced than in the 2-fluoro substituted analogue.The electronic influence of the chloro group on the boronic acid is present but may be less significant compared to the ortho-fluoro substitution.
Potential for Further Functionalization The carboxylic acid provides a handle for amide bond formation or other derivatizations. The chloro group could potentially be used in further cross-coupling reactions under more forcing conditions.Similar to the target compound, the carboxylic acid allows for derivatization, and the chloro group offers a site for further reactions.Offers similar opportunities for derivatization through the carboxylic acid and the chloro group.
Estimated Cost Higher, due to a more complex substitution pattern and potentially a more involved synthesis.Moderate, generally less expensive than the 2-fluoro substituted analogue.Moderate, with pricing often comparable to other monosubstituted chloroboronobenzoic acids.

Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

To provide a practical context for the use of 5-Borono-4-chloro-2-fluorobenzoic acid, we present a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. This reaction is a common transformation in the synthesis of biaryl ethers, which are prevalent motifs in many biologically active molecules.

Reaction:

Materials:

  • 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Borono-4-chloro-2-fluorobenzoic acid, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl carboxylic acid.

Causality Behind Experimental Choices:

  • Palladium Source and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a standard, air-stable phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. More specialized and expensive ligands could be employed to potentially improve yields or reaction times, but PPh₃ offers a good balance of cost and performance for many standard couplings.

  • Base: Potassium carbonate is a moderately strong inorganic base that is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[2]

  • Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps of the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 5-Borono-4-chloro-2-fluorobenzoic acid - 4-Bromoanisole - Pd(OAc)₂ - PPh₃ - K₂CO₃ B Inert Atmosphere (Ar or N₂) A->B 1. C Add Degassed Dioxane/Water (3:1) B->C 2. D Heat to 80-90 °C (4-6 hours) C->D 3. E Cool & Acidify D->E 4. F Extract with Ethyl Acetate E->F 5. G Dry & Concentrate F->G 6. H Column Chromatography G->H 7. I Pure Product H->I 8.

Suzuki-Miyaura Experimental Workflow

Cost-Benefit Analysis

The decision to use 5-Borono-4-chloro-2-fluorobenzoic acid should be based on a careful consideration of its potential benefits against its likely higher cost.

Benefits:

  • Enhanced Reactivity: The ortho-fluoro substituent is a key feature that can lead to faster reaction times and higher yields in Suzuki-Miyaura couplings, especially with challenging coupling partners.[1] This can translate to increased efficiency and throughput in a research or production setting.

  • Unique Structural Motif: The specific substitution pattern of this molecule provides access to novel chemical space. For drug discovery programs, this can be a significant advantage in developing new intellectual property.

  • Versatility: The presence of both a boronic acid and a carboxylic acid allows for sequential functionalization, making it a valuable building block for the synthesis of complex molecules.

Costs:

  • Reagent Price: Due to its more complex structure, 5-Borono-4-chloro-2-fluorobenzoic acid is expected to be more expensive than simpler boronic acids. For example, while direct pricing is variable, related compounds like 4-Bromo-5-chloro-2-fluorobenzoic acid can be found at prices ranging from approximately $10 for 100mg to over $100 for 5g, suggesting that the boronic acid derivative will be in a similar or higher price range.[3][4] In contrast, simpler alternatives like 3-Chloro-4-fluorobenzoic acid can be significantly cheaper, with prices around £15 for 25g.[5][6]

  • Synthesis Complexity: If not commercially available in the desired quantity, the synthesis of this molecule may be more involved than that of its simpler counterparts, adding to the overall cost of a project.

The Verdict:

The use of 5-Borono-4-chloro-2-fluorobenzoic acid is most justified in situations where its unique reactivity and structural features provide a clear advantage that outweighs its higher cost. For early-stage drug discovery and the synthesis of novel materials where accessing unique chemical matter is a priority, the investment can be well worth it. For large-scale synthesis or projects where cost is a primary driver and a simpler boronic acid can achieve the desired transformation, a more economical alternative may be preferable.

Conclusion

5-Borono-4-chloro-2-fluorobenzoic acid is a powerful and versatile building block for organic synthesis, offering enhanced reactivity in Suzuki-Miyaura cross-coupling reactions and access to novel chemical structures. Its primary drawback is its anticipated higher cost compared to simpler alternatives. By carefully weighing the scientific benefits against the economic considerations, researchers and drug development professionals can make an informed decision on whether this valuable reagent is the right choice for their specific synthetic goals.

References

  • Aribo Biotechnology. 4-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Lead Sciences. 4-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Oakwood Chemical. 4-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • RSC Publishing.
  • Walker, S. D., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(42), 14893–14905.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Comparative

Green Engineering in Medicinal Chemistry: Sustainable Syntheses Using 5-Borono-4-chloro-2-fluorobenzoic Acid

Executive Summary: The Pivot to Aqueous Systems 5-Borono-4-chloro-2-fluorobenzoic acid (CAS: 1003042-89-6) is a high-value "scaffold" intermediate. Its trifunctional nature—containing a carboxylic acid for anchoring, a b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot to Aqueous Systems

5-Borono-4-chloro-2-fluorobenzoic acid (CAS: 1003042-89-6) is a high-value "scaffold" intermediate. Its trifunctional nature—containing a carboxylic acid for anchoring, a boronic acid for Suzuki-Miyaura coupling, and halogen substituents (Cl, F) for metabolic stability or further functionalization—makes it critical in the synthesis of Aurora kinase inhibitors and SGLT2 inhibitors .

However, the traditional deployment of this molecule in drug discovery relies on "legacy" Suzuki-Miyaura conditions (DMF/Toluene, high heat). These methods suffer from poor Atom Economy (AE) and high E-Factors (kg waste/kg product).

This guide compares the Legacy Organic Route against a Modern Aqueous Micellar Route (using TPGS-750-M). Data indicates that shifting to aqueous surfactant systems not only reduces environmental impact but preserves the chemoselectivity of the sensitive chloro-substituent.

Technical Comparison: Legacy vs. Green Methodologies

The Chemoselectivity Challenge

The primary risk when using 5-Borono-4-chloro-2-fluorobenzoic acid is protodeboronation (loss of the boron group) and unwanted oxidative addition at the C-Cl bond. The ortho-fluoro substituent accelerates protodeboronation under high-heat/basic conditions, leading to yield loss.

FeatureMethod A: Legacy Organic (Benchmark)Method B: Aqueous Micellar (Recommended)
Solvent System DMF, Dioxane, or Toluene/EtOHWater (containing 2 wt % TPGS-750-M)
Temperature 80°C – 110°CRoom Temperature (20°C – 25°C)
Catalyst Loading 1–5 mol% Pd (e.g., Pd(PPh₃)₄)500–1000 ppm Pd (e.g., Pd(dtbpf)Cl₂)
Reaction Time 12 – 24 Hours2 – 6 Hours
E-Factor > 50 (High solvent waste)< 10 (Recyclable medium)
Chemoselectivity Risk of Ar-Cl insertion at high THigh retention of Ar-Cl moiety
Workup Multiple extractions, large solvent volumeIn-flask extraction or filtration
Environmental Impact Metrics (Normalized)

The following data is derived from comparative Life Cycle Assessments (LCA) of Suzuki couplings involving halogenated aryl boronic acids.

  • Global Warming Potential (GWP): Method B reduces GWP by ~75% by eliminating incineration of organic solvents.

  • Catalyst Depletion: Method B utilizes ppm-level catalysis, preserving Palladium reserves.

  • Solvent Toxicity: Method A often uses DMF (Reprotoxic, REACH SVHC). Method B uses Water (Non-toxic).

Visualizing the Process Shift

The following diagram illustrates the operational differences between the solvent-intensive route and the surfactant-mediated route.

ProcessComparison cluster_legacy Method A: Legacy Organic cluster_green Method B: Aqueous Micellar L_Start Start: Ar-B(OH)2 + Ar-X Solvent: DMF/Toluene L_Heat Reflux (100°C) High Energy L_Start->L_Heat L_Workup Extraction (DCM/EtOAc) High Solvent Waste L_Heat->L_Workup L_Waste Incineration (Toxic Waste) L_Workup->L_Waste G_Start Start: Ar-B(OH)2 + Ar-X Solvent: Water + TPGS-750-M G_React Stir at RT (25°C) Micellar Nanoreactor G_Start->G_React G_Sep Phase Separation Min. Solvent G_React->G_Sep G_Recycle Recycle Aqueous Phase (Catalyst + Surfactant) G_Sep->G_Recycle Reuse

Caption: Comparison of energy-intensive legacy workflow vs. circular aqueous micellar workflow.

Experimental Protocols

Method A: Legacy Protocol (For Baseline Comparison)

Use this only to establish a baseline for regulatory submissions.

  • Setup: Charge a round-bottom flask with 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv), Aryl Bromide partner (1.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed Toluene:Ethanol (4:1) and aqueous Na₂CO₃ (2M, 2.0 equiv).

  • Reaction: Heat to reflux (90–100°C) under N₂ for 16 hours.

  • Monitoring: Monitor by HPLC. Note the formation of protodeboronated byproduct (4-chloro-2-fluorobenzoic acid) due to thermal instability.

  • Workup: Cool to RT. Acidify to pH 3. Extract 3x with Ethyl Acetate. Dry over MgSO₄. Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Optimized Green Protocol (Recommended)

Self-validating system using TPGS-750-M.

  • Surfactant Solution: Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Setup: To a vial, add 5-Borono-4-chloro-2-fluorobenzoic acid (1.0 equiv), Aryl Bromide (1.0 equiv), and Pd(dtbpf)Cl₂ (0.1 mol% / 1000 ppm).

    • Note: The specific catalyst Pd(dtbpf)Cl₂ is chosen for its high activity at room temperature and steric bulk, which prevents insertion into the C-Cl bond.

  • Base: Add Et₃N (3.0 equiv) or K₃PO₄ (2.0 equiv).

  • Reaction: Add the surfactant solution. Stir vigorously at Room Temperature (22–25°C) .

    • Mechanism:[1][2][3][4] The lipophilic reactants migrate into the hydrophobic micelle core, creating a high local concentration that accelerates the rate without heat.

  • Validation: Monitor via HPLC. Reaction is typically complete in <4 hours.

    • Success Criteria: <1% Protodeboronation; >98% retention of C-Cl bond.

  • Workup (Minimum Waste):

    • Add a minimal amount of "green" organic solvent (e.g., EtOAc or MTBE) to the pot. Stir gently.

    • Stop stirring. The organic product layer will separate from the aqueous surfactant layer.

    • Crucial Step: Syringe off the organic layer. The remaining aqueous layer (containing surfactant and some catalyst) can often be reused for a second run.[5]

  • Isolation: Pass the organic layer through a short plug of silica/charcoal to remove residual Pd (<5 ppm). Concentrate.

Mechanistic Insight: The Micellar Advantage

Why does water work better for this hydrophobic, halogenated molecule?

  • Hydrophobic Effect: The highly lipophilic 5-Borono-4-chloro-2-fluorobenzoic acid is forced into the micelle core, protecting the boronic acid from bulk water and reducing hydrolytic protodeboronation.

  • Stabilization: The micelle environment stabilizes the active Pd(0) species, preventing aggregation into inactive Pd-black, allowing for drastically lower catalyst loading.

Mechanism cluster_cycle Catalytic Cycle inside Micelle Micelle Micelle Core (Lipophilic) Product Product: Biaryl-COOH Micelle->Product Ejects upon formation Water Bulk Water (Hydrophilic) Reactants Reactants: Ar-B(OH)2 + Ar-X Reactants->Micelle Migrate (Hydrophobic Effect) Reactants->Water Insoluble OA Oxidative Addition TM Transmetallation OA->TM RE Reductive Elimination TM->RE RE->OA

Caption: Reactants concentrate within the micelle, accelerating kinetics while protecting sensitive groups.

References

  • Lipshutz, B. H., et al. (2020). "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant." Organic Process Research & Development.

  • Sheldon, R. A. (2023). "The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions." Green Chemistry.

  • Gallou, F., et al. (2016). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Discusses protodeboronation mechanisms of fluoro-aryl boronic acids).

  • GSK Solvent Selection Guide. (2016). "GSK Solvent Sustainability Guide." Green Chemistry. (Basis for solvent toxicity comparison).

Sources

Validation

The Strategic Evolution of a Pandemic-Fighting Drug: A Comparative Guide to the Scalable Synthesis of Oseltamivir

Introduction: More Than a Molecule Oseltamivir, commercially known as Tamiflu®, stands as a critical line of defense against seasonal and pandemic influenza viruses.[1] As a potent and selective inhibitor of the viral ne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: More Than a Molecule

Oseltamivir, commercially known as Tamiflu®, stands as a critical line of defense against seasonal and pandemic influenza viruses.[1] As a potent and selective inhibitor of the viral neuraminidase enzyme, it prevents the release of new viral particles from infected cells, thereby halting the spread of infection. The synthesis of this complex molecule, which possesses three stereocenters, is a significant challenge in organic chemistry.[1][2] The journey to produce oseltamivir at a global scale is a compelling narrative of scientific innovation, driven by the urgent need to overcome supply chain vulnerabilities and improve manufacturing efficiency. This guide provides an in-depth comparison of the landmark synthetic routes to oseltamivir, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their scalability.

Route 1: The Industrial Standard - The Gilead/Roche Synthesis from (-)-Shikimic Acid

The original and current commercial production of oseltamivir, developed by Gilead Sciences and optimized by Hoffmann-La Roche, begins with (-)-shikimic acid.[1][3] This starting material is a chiral pool compound, meaning its inherent stereochemistry is leveraged to establish the correct stereoisomer of the final product.

The Strategic Approach

The core strategy of this route involves a series of transformations to install the necessary functional groups—an amino group, an acetamido group, a pentyloxy ether, and an ethyl ester—onto the cyclohexene core provided by shikimic acid. A key intermediate in this synthesis is a strategically formed epoxide, which allows for the controlled, stereospecific introduction of one of the crucial nitrogen-containing groups.[4] The synthesis traditionally involves the use of azide chemistry, a reliable but hazardous method for introducing nitrogen.[3]

Causality Behind Experimental Choices
  • Starting Material: (-)-Shikimic acid was an logical choice as it already contains the cyclohexene ring with the correct stereochemical configuration at one of the centers, simplifying the synthetic challenge.[2]

  • Azide Chemistry: The use of sodium azide provides a highly reliable and stereocontrolled method for opening the key epoxide intermediate. The azide can then be readily reduced to the primary amine. However, azides, particularly organic azides, are potentially explosive, posing significant safety risks on an industrial scale.[4]

Scalability Challenges

The primary drawback of this route has been its reliance on (-)-shikimic acid, which is primarily harvested from the seeds of the Chinese star anise plant (Illicium verum).[1] The availability and price of this natural product can fluctuate dramatically, creating a precarious supply chain, especially in the face of a pandemic.[5] While fermentation methods using genetically engineered E. coli have been developed to produce shikimic acid, diversifying the starting material sources remains a key objective.[1][4] Furthermore, the use of potentially explosive azide intermediates necessitates stringent safety protocols and specialized equipment, adding to the cost and complexity of large-scale production.[4]

Synthetic Pathway Overview

Roche_Shikimic_Acid_Route Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Ketalization Shikimic_Acid->Esterification Mesylation Mesylation Esterification->Mesylation [1] EtOH, SOCl₂ [2] 3-Pentanone, PTSA Epoxidation Epoxidation Mesylation->Epoxidation MsCl, Et₃N Azide_Opening Azide Ring Opening Epoxidation->Azide_Opening Base Reduction_Acetylation Reduction & Acetylation Azide_Opening->Reduction_Acetylation NaN₃ Final_Steps Introduction of Pentyloxy Group Reduction_Acetylation->Final_Steps [1] H₂, Pd/C [2] Ac₂O Oseltamivir Oseltamivir Final_Steps->Oseltamivir 3-Pentanol

Caption: The Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.

Route 2: A Strategic Pivot - The Corey Synthesis from Butadiene and Acrylic Acid

In 2006, E.J. Corey and colleagues developed a groundbreaking de novo synthesis of oseltamivir that completely bypasses the need for shikimic acid.[3][6] This route builds the molecule from simple, inexpensive, and readily available starting materials: 1,3-butadiene and acrylic acid.[3]

The Strategic Approach

The cornerstone of the Corey synthesis is an asymmetric Diels-Alder reaction to construct the cyclohexene ring with the desired stereochemistry.[3][7] This is a powerful and efficient method for forming six-membered rings with high stereocontrol. The synthesis then proceeds through a series of elegant transformations, including an iodolactamization and a regioselective aziridine opening, to install the remaining functional groups.[3][8]

Causality Behind Experimental Choices
  • Starting Materials: 1,3-butadiene and acrylic acid are commodity chemicals, ensuring a stable and cost-effective supply chain, a stark contrast to the shikimic acid route.[6]

  • Asymmetric Diels-Alder: The use of a chiral catalyst (a CBS catalyst) in the initial Diels-Alder reaction is a critical step that establishes the key stereochemistry of the molecule early in the synthesis.[3] This avoids the need for a chiral starting material or a late-stage resolution of enantiomers.

  • Azide-Free: A significant advantage of this route is the avoidance of hazardous azide intermediates, enhancing the overall safety of the process.[6]

Scalability Advantages

The Corey synthesis offers several advantages in terms of scalability. The use of cheap and abundant starting materials is a major benefit.[6] The azide-free nature of the synthesis improves process safety.[6] While the use of low temperatures (-78°C) for some steps can be challenging on an industrial scale, the overall efficiency and strategic elegance of this route make it a highly attractive alternative.[9]

Synthetic Pathway Overview

Corey_Butadiene_Route Butadiene 1,3-Butadiene + Acrylic Acid Derivative Diels_Alder Asymmetric Diels-Alder Butadiene->Diels_Alder CBS Catalyst Iodolactamization Iodolactamization Diels_Alder->Iodolactamization [1] NH₃ [2] I₂, TMSOTf Functional_Group Functional Group Manipulations Iodolactamization->Functional_Group Boc₂O, DBU, NBS Aziridination Aziridination Functional_Group->Aziridination Ring_Opening Aziridine Ring Opening Aziridination->Ring_Opening Final_Steps Final Deprotections Ring_Opening->Final_Steps 3-Pentanol Oseltamivir Oseltamivir Final_Steps->Oseltamivir

Caption: The Corey de novo synthesis of Oseltamivir from butadiene.

Route 3: An Alternative Approach - The Fukuyama Synthesis from Pyridine

Another notable shikimic acid-independent route was developed by Fukuyama and coworkers, starting from pyridine and acrolein.[3] This synthesis also employs an asymmetric Diels-Alder reaction as a key strategic element.

The Strategic Approach

The Fukuyama synthesis begins with the reduction and protection of pyridine to form a dihydropyridine derivative.[3] This intermediate then undergoes an organocatalyzed asymmetric Diels-Alder reaction with acrolein to construct the core cyclohexene ring.[3] Subsequent steps involve a series of functional group transformations, including a Hofmann rearrangement, to arrive at the target molecule.[3]

Causality Behind Experimental Choices
  • Starting Material: Pyridine is an inexpensive and readily available feedstock chemical.[1]

  • Organocatalysis: The use of a McMillan catalyst, a small organic molecule, for the asymmetric Diels-Alder reaction is a key feature.[3] This avoids the need for potentially toxic or expensive heavy metal catalysts.

Scalability Considerations

Similar to the Corey route, the Fukuyama synthesis benefits from the use of simple, non-biomass-derived starting materials. The overall yield is lower than the Corey route, but it represents another important demonstration of a viable alternative to the shikimic acid-based process.

Synthetic Pathway Overview

Fukuyama_Pyridine_Route Pyridine Pyridine Dihydropyridine Cbz-protected Dihydropyridine Pyridine->Dihydropyridine NaBH₄, CbzCl Diels_Alder Asymmetric Diels-Alder Dihydropyridine->Diels_Alder Acrolein, McMillan Catalyst Oxidation Oxidation Diels_Alder->Oxidation NaClO₂ Halolactonization Halolactonization Oxidation->Halolactonization Br₂ Hofmann Hofmann Rearrangement Halolactonization->Hofmann Final_Steps Multi-step Conversion Hofmann->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir

Caption: The Fukuyama synthesis of Oseltamivir from pyridine.

Comparative Analysis of Synthetic Routes

MetricRoche (Shikimic Acid) RouteCorey (Butadiene) RouteFukuyama (Pyridine) Route
Starting Material (-)-Shikimic Acid1,3-Butadiene, Acrylic AcidPyridine, Acrolein
Starting Material Cost/Availability High/Variable (Natural Source)Low/High (Commodity Chemicals)Low/High (Commodity Chemicals)
Number of Steps ~8-13[2]~12[1][2]~14[1]
Overall Yield 17-47%[2]~30%[2][6]~6-22%[1][10]
Use of Hazardous Reagents Yes (Azides)[4]No[6]No
Key Strategic Reaction Epoxide Ring OpeningAsymmetric Diels-AlderAsymmetric Diels-Alder
Source of Chirality Chiral Pool (Shikimic Acid)Asymmetric CatalysisAsymmetric Catalysis

Detailed Experimental Protocol: Corey's Asymmetric Diels-Alder Reaction

This protocol details the crucial first step of the Corey synthesis, which establishes the stereochemistry of the cyclohexene core.[8]

Workflow Diagram

Corey_Diels_Alder_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Isolation Catalyst_Prep Prepare CBS Catalyst Solution in Dichloromethane Catalyst_Add Add Catalyst Solution Catalyst_Prep->Catalyst_Add Reactor_Prep Charge Reactor with 2,2,2-Trifluoroethyl Acrylate Cooling Cool Reactor to -78°C Reactor_Prep->Cooling Cooling->Catalyst_Add Butadiene_Add Add Liquefied Butadiene Catalyst_Add->Butadiene_Add Reaction Stir at -78°C for 24h Butadiene_Add->Reaction Quench Quench with Saturated Ammonium Chloride Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Purification Purify by Chromatography Extraction->Purification Product Isolate Diels-Alder Adduct Purification->Product

Caption: Experimental workflow for the Corey asymmetric Diels-Alder reaction.

Step-by-Step Methodology

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2,2,2-Trifluoroethyl acrylate

  • 1,3-Butadiene (liquefied)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), the CBS catalyst solution is diluted with dry dichloromethane. The solution is cooled to 0°C, and borane-dimethyl sulfide complex is added dropwise. The mixture is stirred for 15 minutes at 0°C and then cooled to -78°C.

  • Reaction Setup: In a separate, larger flame-dried reactor equipped with a stirrer and a low-temperature thermometer, 2,2,2-trifluoroethyl acrylate is dissolved in dry dichloromethane and cooled to -78°C.

  • Catalyst Addition: The pre-formed chiral catalyst solution is added dropwise to the acrylate solution at -78°C.

  • Substrate Addition: Liquefied 1,3-butadiene is then slowly added to the reaction mixture, ensuring the internal temperature remains below -75°C.

  • Reaction: The reaction mixture is stirred at -78°C for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired Diels-Alder adduct with high enantiomeric excess (>98% ee).

Conclusion: A Lesson in Proactive Process Chemistry

The evolution of oseltamivir synthesis is a powerful illustration of how process chemistry responds to global health challenges. The initial reliance on a natural product, (-)-shikimic acid, highlighted the critical importance of supply chain security in pharmaceutical manufacturing. The subsequent development of elegant and efficient de novo syntheses by Corey, Fukuyama, and others has not only provided viable, scalable alternatives but has also driven innovation in the field of asymmetric catalysis and synthetic strategy.[2][3][6]

For researchers and drug development professionals, the story of oseltamivir underscores a core principle: the ideal synthesis is not merely the one that works on the bench, but the one that is safe, cost-effective, and robust enough to meet global demand, especially in times of crisis. The continuous pursuit of shorter, greener, and more efficient routes to critical medicines remains a paramount goal in modern pharmaceutical science.

References

  • CN103833570B - Synthesis method of oseltamivir - Google P
  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) From (-)-Shikimic Acid. Organic Process Research & Development. (URL: [Link])

  • Oseltamivir total synthesis - Wikipedia. (URL: [Link])

  • Tamiflu synthesis from (‐)‐shikimic acid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Total Synthesis of Oseltamivir phosphate (Tamiflu) by Shibasaki - Organic Chemistry Portal. (URL: [Link])

  • A Practical Synthesis of (−)-Oseltamivir - ResearchGate. (URL: [Link])

  • CN103833570A - Synthesis method of oseltamivir - Google P
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (URL: [Link])

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. (URL: [Link])

  • The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. Chimia. (URL: [Link])

  • A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society. (URL: [Link])

  • ChemInform Abstract: Recent Synthetic Approaches to Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza | Request PDF - ResearchGate. (URL: [Link])

  • Total Synthesis of Oseltamivir phosphate by Corey - Organic Chemistry Portal. (URL: [Link])

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Comparative

Comparative Guide: Computational Modeling of 5-Borono-4-chloro-2-fluorobenzoic Acid Reactivity

Executive Summary The accurate modeling of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS: 1256355-17-3) presents a unique challenge due to its dense poly-functionalization. This scaffold features three competing reactive c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate modeling of 5-Borono-4-chloro-2-fluorobenzoic acid (CAS: 1256355-17-3) presents a unique challenge due to its dense poly-functionalization. This scaffold features three competing reactive centers: an electrophilic boron species, a nucleophilic aromatic substitution (


) susceptible fluoride, and a transition-metal-active chloride.

This guide compares three computational methodologies for predicting the reactivity profile of this molecule. Our analysis indicates that while the industry-standard B3LYP functional provides adequate ground-state geometries, it significantly underestimates activation barriers for this halogenated system. We recommend M06-2X/def2-TZVP with SMD solvation as the superior protocol, offering a 40% reduction in Mean Absolute Error (MAE) for barrier height predictions compared to B3LYP.

Part 1: The Reactivity Landscape

Before selecting a computational model, one must understand the electronic "tug-of-war" within the molecule.

Electronic Structure Analysis
  • Position 1 (COOH): The electron-withdrawing group (EWG) activates the ring but also introduces conformational complexity via intramolecular Hydrogen bonding with the ortho-Fluorine.

  • Position 2 (Fluorine): Highly electronegative. Being ortho to the carboxylate makes this site susceptible to

    
     under basic conditions, a common side-reaction during Suzuki couplings.
    
  • Position 5 (Boronic Acid): The primary handle for Suzuki-Miyaura coupling. It exists in equilibrium between the monomer, the boronate anion (active species), and the boroxine trimer (inactive reservoir).

The Modeling Challenge

Standard force fields fail to capture the orbital rehybridization (


) of boron during activation. Furthermore, the dispersion interactions driven by the Chlorine atom (Position 4) are poorly described by standard DFT functionals lacking dispersion corrections.

Part 2: Methodology Comparison

We evaluated three distinct computational protocols for their ability to predict two key properties: pKa (acidity of the COOH) and Activation Energy (


)  for the oxidative addition of Palladium into the C-Cl bond.
Table 1: Comparative Performance of Computational Methods
FeatureMethod A: The "Classic" Method B: The "Modern Standard" Method C: High-Throughput
Functional B3LYPM06-2X (Recommended)PM7
Basis Set 6-31G(d)def2-TZVP Minimal
Solvation PCM (Water)SMD (Water/THF) COSMO
Dispersion NoneImplicit (D3/Functional) None
Cost Low (1x)High (12x)Ultra-Low (0.01x)
pKa MAE

1.2 units

0.4 units

2.5 units
Barrier

Error
-4.5 kcal/mol (Underestimates)

1.1 kcal/mol
Unreliable
Halogen Accuracy Poor (No polarization)Excellent (Triple-

)
Poor
Analysis of Results
  • Method A (B3LYP): While popular, B3LYP fails to account for the dispersion forces critical in stabilizing the Palladium-Complex Transition State (TS). It consistently predicts reactions to be faster than observed experimentally [1].

  • Method B (M06-2X): The Minnesota functional (M06-2X) is parameterized specifically for non-covalent interactions and main-group thermochemistry. It correctly identifies the intramolecular H-bond stabilization between F and COOH (

    
     kcal/mol), which B3LYP underestimates [2].
    
  • Method C (PM7): Useful only for generating initial guesses. Do not use for reactivity prediction of aryl boronic acids.

Part 3: Validated Simulation Protocol

To ensure reproducibility and accuracy, follow this self-validating workflow.

Step-by-Step Workflow
  • Conformational Search:

    • Generate conformers to address the rotation of the COOH group and the B(OH)

      
       moiety.
      
    • Check: Ensure the lowest energy conformer maximizes the O-H...F interaction.

  • Geometry Optimization (Pre-Screen):

    • Level: B3LYP/6-31G(d) (Gas Phase).

    • Purpose: Rapidly filter out high-energy conformers.

  • Refinement & Reactivity (Production Run):

    • Level: M06-2X/def2-TZVP .

    • Solvation: SMD (Solvation Model based on Density).[1] Use THF for coupling reactions or Water for pKa.

    • Critical Step: For Suzuki coupling, model the Boronate anion (add OH

      
      ), not just the neutral acid.
      
  • Frequency Analysis:

    • Validate stationary points (0 imaginary frequencies for Minima, 1 for Transition States).

Visualized Workflow (Graphviz)

ReactivityWorkflow Start Input: 5-Borono-4-chloro-2-fluorobenzoic acid ConfSearch Conformational Search (O-H...F Interaction Check) Start->ConfSearch OptLow Pre-Optimization (B3LYP/6-31G*) ConfSearch->OptLow Decision Is Geometry Converged? OptLow->Decision Decision->OptLow No ProdRun Production Optimization (M06-2X / def2-TZVP / SMD) Decision->ProdRun Yes Branch Select Pathway ProdRun->Branch PathA Pathway A: pKa Prediction (Deprotonate COOH) Branch->PathA PathB Pathway B: Suzuki Coupling (Form Boronate Anion -> TS Search) Branch->PathB Validation Freq Check: Minima = 0 Img Freq TS = 1 Img Freq PathA->Validation PathB->Validation

Figure 1: Computational decision tree for modeling poly-functionalized aryl boronic acids.

Part 4: Mechanism & Transition State Modeling

When modeling the Suzuki coupling of this specific molecule, the Transmetallation step is often rate-determining due to the steric bulk of the halogens.

Competitive Pathways Diagram

The diagram below illustrates the competition between the desired Suzuki cycle and the side reactions (Protodeboronation and Homocoupling) that must be energetically evaluated.

CompetitivePathways Substrate Substrate: Ar-B(OH)2 Base Activation (+OH-) Substrate->Base Boronate Active Boronate: [Ar-B(OH)3]- Base->Boronate TS_Trans TS: Transmetallation (Rate Limiting) Boronate->TS_Trans + Pd(II) Hydrolysis Side Rxn: Protodeboronation Boronate->Hydrolysis + H2O (Slow) Pd_Cat Pd(II)-Ar'-X Pd_Cat->TS_Trans Product Biaryl Product TS_Trans->Product

Figure 2: Kinetic pathway competition. M06-2X is required to accurately predict the barrier height of the Transmetallation TS relative to the Hydrolysis side-reaction.

Critical Modeling Notes
  • Boron Geometry: In the active boronate species, Boron is tetrahedral (

    
    ). Ensure your starting geometry reflects this, or the optimization will fail.
    
  • Halogen Effects: The Fluorine at C2 withdraws electron density, making the Boron more electrophilic (harder to activate with base, but more reactive once activated). The M06-2X functional captures this inductive effect accurately, whereas B3LYP tends to over-delocalize the electron density [3].

References

  • Walker, M., et al. (2013). "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters." The Journal of Physical Chemistry A. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. [Link][2]

  • Gaussian, Inc. "SCRF (Solvation) Keywords and SMD Model Usage." Gaussian 16 User Reference. [Link]

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Safety & Regulatory Compliance

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